2-Methoxy-3-methylphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2-methoxy-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEFKQADFIJDCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629632 | |
| Record name | (2-Methoxy-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909187-39-9 | |
| Record name | (2-Methoxy-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 909187-39-9
This technical guide provides a comprehensive overview of 2-Methoxy-3-methylphenylboronic acid, a valuable reagent in organic synthesis, particularly for researchers and professionals in the field of drug development and medicinal chemistry. This document details its chemical properties, synthesis, and key applications, with a focus on its role in the formation of carbon-carbon bonds.
Core Data Presentation
A summary of the key quantitative and safety information for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 909187-39-9 | [1][2][3][4] |
| Molecular Formula | C₈H₁₁BO₃ | [1][3][4] |
| Molecular Weight | 165.98 g/mol | [3][4] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [1][3] |
| Storage Temperature | Room temperature, under inert atmosphere | [1] |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) |
Spectroscopic Data Overview
While specific spectra for this compound are not widely published, the expected characteristic spectroscopic features can be inferred from the analysis of similar compounds.
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR | - Aromatic protons (Ar-H) in the region of δ 6.5-8.0 ppm. - Methoxy protons (-OCH₃) as a singlet around δ 3.7-4.0 ppm.[1][5] - Methyl protons (-CH₃) as a singlet around δ 2.2-2.5 ppm.[1] - Boronic acid protons (-B(OH)₂) as a broad singlet. |
| ¹³C NMR | - Aromatic carbons in the region of δ 110-160 ppm.[1] - Methoxy carbon (-OCH₃) around δ 55-60 ppm.[1][5] - Methyl carbon (-CH₃) around δ 15-25 ppm.[1] |
| FT-IR | - O-H stretching of the boronic acid group as a broad band around 3200-3600 cm⁻¹. - C-H stretching (aromatic and aliphatic) between 2850-3100 cm⁻¹.[6] - C=C stretching (aromatic) in the 1400-1600 cm⁻¹ region.[6] - B-O stretching around 1300-1400 cm⁻¹. |
Experimental Protocols
Synthesis of Arylboronic Acids (General Protocol)
A common method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.
Workflow for the Synthesis of an Arylboronic Acid
Caption: General workflow for the synthesis of arylboronic acids.
Methodology:
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are added to anhydrous tetrahydrofuran (THF). A solution of the corresponding aryl bromide (in this case, 1-bromo-2-methoxy-3-methylbenzene) in anhydrous THF is added dropwise. The reaction mixture is typically stirred and may require gentle heating to initiate the reaction. The formation of the Grignard reagent is usually complete within 1-2 hours.
-
Borylation: The freshly prepared Grignard reagent is then added slowly to a solution of a trialkyl borate, such as trimethyl borate, in an anhydrous ether solvent at a low temperature (typically -78 °C). This reaction forms a boronate ester intermediate.
-
Hydrolysis and Work-up: The reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of an aqueous acid (e.g., 1 M HCl). The resulting mixture is stirred for a period to ensure complete hydrolysis of the boronate ester to the boronic acid. The product is then extracted into an organic solvent like diethyl ether. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude arylboronic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography.
Application in Suzuki-Miyaura Cross-Coupling (Representative Protocol)
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[7]
Workflow for a Suzuki-Miyaura Cross-Coupling Reaction
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: In a reaction vessel, the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) are combined.[8] A suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water), is added. The mixture is then thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C under an inert atmosphere and stirred until the starting materials are consumed, as monitored by techniques such as TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous salt, and concentrated under reduced pressure.
-
Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel, to yield the desired biaryl product.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are crucial building blocks in the synthesis of a wide range of biologically active compounds.[7] this compound, with its specific substitution pattern, can be utilized to introduce this moiety into potential drug candidates. The methoxy and methyl groups can influence the molecule's conformation, lipophilicity, and metabolic stability, and can also form key interactions with biological targets.[8] This reagent is particularly valuable in the synthesis of kinase inhibitors and other targeted therapies where the biaryl scaffold is a common feature.[9] For example, it is used as a reactant in the synthesis of heterocyclic compounds that act as CGRP receptor antagonists.[2]
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. This compound | 909187-39-9 [chemicalbook.com]
- 3. cyclicpharma.com [cyclicpharma.com]
- 4. ASAM 2-METOKSI-3-METILPENILBORONAT CAS#: 909187-39-9 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 5. acdlabs.com [acdlabs.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physical Properties of 2-Methoxy-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-methylphenylboronic acid, a substituted aromatic boronic acid, is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the formation of complex biaryl structures, which are prevalent in many pharmaceutical compounds and functional materials. A thorough understanding of its physical properties is crucial for its effective handling, reaction optimization, and for predicting the characteristics of resulting products. This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside general experimental protocols for their determination, catering to the needs of researchers and professionals in drug development.
Core Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 909187-39-9 | |
| Molecular Formula | C₈H₁₁BO₃ | |
| Molecular Weight | 165.98 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available. Phenylboronic acids are generally soluble in most polar organic solvents and have poor solubility in nonpolar solvents like hexanes.[1] | N/A |
| Storage Temperature | Room temperature, under an inert atmosphere. |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the analysis of similar substituted phenylboronic acids. Spectroscopic analysis is essential for confirming the identity and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,3-trisubstituted pattern of the benzene ring. The boronic acid protons (-B(OH)₂) often appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR : The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the methyl carbon. The carbon attached to the boron atom will have a characteristic chemical shift.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to exhibit characteristic absorption bands corresponding to O-H stretching of the boronic acid group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and B-O stretching.
-
Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Experimental Protocols
The following are detailed, generalized methodologies for the determination of key physical properties of arylboronic acids like this compound.
Melting Point Determination
Methodology:
-
Sample Preparation : A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation : A calibrated melting point apparatus is used.
-
Procedure : The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation : The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. For pure crystalline solids, this range is typically narrow.
Solubility Determination
Methodology:
-
Solvent Selection : A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) are chosen.
-
Procedure : A known mass of this compound (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial at a constant temperature (e.g., 25 °C).
-
Equilibration : The mixture is agitated (e.g., using a magnetic stirrer or shaker) for a sufficient period to ensure equilibrium is reached (typically several hours).
-
Observation and Quantification :
-
Qualitative Assessment : The solubility is visually assessed as soluble, partially soluble, or insoluble.
-
Quantitative Assessment : If the solid dissolves completely, more solute is added incrementally until saturation is reached. If the solid is not fully soluble, the saturated solution is filtered or centrifuged to remove undissolved solid. The concentration of the solute in the clear supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a calibration curve.
-
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Methodologies:
-
NMR Spectroscopy :
-
Sample Preparation : 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition : ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing : The raw data is processed (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
-
-
IR Spectroscopy :
-
Sample Preparation : A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis : The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups.
-
-
Mass Spectrometry :
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition : The solution is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the ions is measured.
-
Data Analysis : The molecular ion peak is identified to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Logical Relationships of Physical Properties
The physical properties of this compound are interconnected and influence its behavior in chemical reactions and biological systems.
Caption: Interrelation of the molecular structure and physical properties of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified with hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has summarized the available physical property data for this compound and provided general experimental protocols for their determination. While specific quantitative data for some properties remain to be published, the information and methodologies presented here offer a solid foundation for researchers and professionals working with this important chemical compound. Accurate characterization of its physical properties will continue to be essential for its successful application in the synthesis of novel molecules with potential therapeutic and technological applications.
References
An In-depth Technical Guide to the Solubility Profile of 2-Methoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 2-Methoxy-3-methylphenylboronic acid (CAS No. 909187-39-9). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document leverages qualitative data for the closely related 2-methoxyphenylboronic acid and quantitative data for other analogous phenylboronic acids as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 909187-39-9 | [1] |
| Molecular Formula | C8H11BO3 | [1] |
| Physical Form | Solid | [1] |
| Purity | 98% | [1] |
| Storage Temperature | Inert atmosphere, room temperature | [1] |
Solubility Profile
For a broader understanding, the solubility of phenylboronic acid, a parent compound, has been studied in various organic solvents. This data, presented as mole fraction (x) at different temperatures, can serve as a useful reference for estimating the solubility behavior of substituted phenylboronic acids like the title compound. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[3][4]. The presence of the methoxy and methyl groups on the phenyl ring of this compound is expected to influence its polarity and, consequently, its solubility in different solvents.
Experimental Protocol: Determination of Solubility by the Dynamic Method
A common and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method. This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating[5][6][7].
Materials and Equipment:
-
This compound
-
High-purity organic solvents
-
Jacketed glass vessel or test tubes with stoppers
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath (e.g., oil bath or heating block)
-
Calibrated thermometer or temperature probe
-
Luminance probe or laser beam for turbidity measurement (optional, visual observation can also be used)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent to create a biphasic sample of known composition.
-
Heating and Stirring: Place the sample in the temperature-controlled bath and begin vigorous stirring to ensure homogeneity. Heat the sample at a slow, constant rate (e.g., 0.1-0.5 °C/min)[5].
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done instrumentally by measuring the intensity of a light beam passing through the solution with a luminance probe or visually by observing the disappearance of solid particles[5][7].
-
Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear, and the solution becomes clear. This is the solubility temperature for that specific composition[5].
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Visualizations
Caption: Experimental workflow for the dynamic method of solubility determination.
Caption: Expected relationship between solvent polarity and solubility.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively documented, this guide provides a foundational understanding of its likely solubility profile based on analogous compounds. The detailed experimental protocol for the dynamic method offers a practical approach for researchers to determine precise solubility data in their laboratories. The provided visualizations of the experimental workflow and the relationship between solvent polarity and solubility serve as valuable tools for experimental design and interpretation. Further research is warranted to establish a comprehensive quantitative solubility database for this and other substituted phenylboronic acids to facilitate their broader application in research and development.
References
Technical Guide: NMR Data of 2-Methoxy-3-methylphenylboronic acid
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) data for 2-Methoxy-3-methylphenylboronic acid. Due to the absence of publicly available experimental NMR spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development who require an in-depth understanding of the spectroscopic properties of this molecule.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on data from analogous compounds such as 2-methoxyphenylboronic acid and 4-methoxy-2-methylphenylboronic acid.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (ortho to -B(OH)₂) | 7.2 - 7.4 | d | 7-8 | 1H |
| Ar-H (para to -B(OH)₂) | 6.8 - 7.0 | t | 7-8 | 1H |
| Ar-H (ortho to -OCH₃) | 6.7 - 6.9 | d | 7-8 | 1H |
| -OCH₃ | 3.8 - 4.0 | s | - | 3H |
| -CH₃ | 2.2 - 2.4 | s | - | 3H |
| -B(OH)₂ | 4.5 - 5.5 | s (broad) | - | 2H |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-B | 130 - 135 |
| C-OCH₃ | 155 - 160 |
| C-CH₃ | 135 - 140 |
| C-H (ortho to -B(OH)₂) | 130 - 135 |
| C-H (para to -B(OH)₂) | 115 - 120 |
| C-H (ortho to -OCH₃) | 110 - 115 |
| -OCH₃ | 55 - 60 |
| -CH₃ | 15 - 20 |
Experimental Protocols
A general methodology for the acquisition of NMR spectra for phenylboronic acids is outlined below. This protocol is based on standard practices in NMR spectroscopy.
Sample Preparation:
-
Dissolution: Approximately 5-10 mg of the this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly for the labile -B(OH)₂ protons.
-
Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference peak at 0 ppm.
-
Transfer: The solution is transferred to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrumentation: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR:
-
The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to acquire the ¹³C NMR spectrum.
-
The spectral width is typically set to 200-250 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
-
Integration and Peak Picking: The integrated areas of the signals are determined to quantify the relative number of protons, and the chemical shifts of the peaks are recorded.
Visualizations
Chemical Structure:
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
NMR Experimental Workflow:
The diagram below outlines the typical workflow for an NMR experiment, from sample preparation to data analysis.
Caption: General workflow for an NMR experiment.
An In-depth Technical Guide to the 1H NMR Spectrum of 2-Methoxy-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methoxy-3-methylphenylboronic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work. The guide details the expected chemical shifts, multiplicities, and coupling constants, alongside a standardized experimental protocol for acquiring the spectrum.
Chemical Structure and Proton Environments
This compound possesses a unique substitution pattern on the phenyl ring, giving rise to distinct signals in its 1H NMR spectrum. Understanding the chemical environment of each proton is fundamental to interpreting the spectrum accurately. The structure and labeling of the protons are illustrated below.
Caption: Chemical structure of this compound with proton labeling.
Expected 1H NMR Spectral Data
The following table summarizes the anticipated 1H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The splitting pattern (multiplicity) and coupling constants (J) are also provided.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic-H | 7.20 - 7.60 | Multiplet | 1H | |
| Aromatic-H | 6.80 - 7.10 | Multiplet | 2H | |
| B(OH)₂ | 4.50 - 5.50 | Broad Singlet | 2H | |
| OCH₃ | ~3.85 | Singlet | 3H | |
| CH₃ | ~2.30 | Singlet | 3H |
Note: The chemical shifts of the boronic acid protons (-B(OH)₂) can be broad and their position may vary depending on the solvent, concentration, and water content. Exchange with deuterium in solvents like D₂O will cause this signal to disappear.
Experimental Protocol for 1H NMR Spectroscopy
A standardized protocol for obtaining the 1H NMR spectrum of this compound is outlined below. Adherence to a consistent methodology is crucial for reproducible results.
3.1. Materials and Equipment
-
This compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Internal standard (e.g., TMS)
3.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Common solvents for boronic acids include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
If an internal standard is not already present in the solvent, add a small amount of TMS.
3.3. NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard 1D Proton |
| Number of Scans | 16 - 64 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 16 ppm |
| Temperature | 298 K |
3.4. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants.
Logical Workflow for Spectral Analysis
The process of analyzing the 1H NMR spectrum of this compound follows a logical progression from sample preparation to final data interpretation.
Caption: Experimental workflow for 1H NMR analysis.
Discussion of Spectral Features
-
Aromatic Region: The three protons on the phenyl ring will appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm). Due to the influence of the methoxy, methyl, and boronic acid groups, these protons are chemically non-equivalent and will likely present as a complex multiplet. The exact splitting pattern will depend on the coupling constants between adjacent protons.
-
Methoxy and Methyl Signals: The methoxy (OCH₃) and methyl (CH₃) groups are expected to appear as sharp singlets in the upfield region of the spectrum. The methoxy signal is typically found around 3.8 ppm, while the methyl signal on the aromatic ring will be further upfield, around 2.3 ppm.[1]
-
Boronic Acid Protons: The two hydroxyl protons of the boronic acid group usually give a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In the presence of D₂O, these protons will exchange with deuterium, and the signal will disappear, which can be a useful diagnostic tool.
This technical guide provides a foundational understanding of the 1H NMR spectrum of this compound. For more detailed analysis, two-dimensional NMR techniques such as COSY and HSQC may be employed to definitively assign the proton and carbon signals.
References
In-Depth Technical Guide: 13C NMR of 2-Methoxy-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Methoxy-3-methylphenylboronic acid. This document outlines predicted spectral data, comprehensive experimental protocols for acquiring high-quality spectra, and the logical workflow for spectral analysis.
Predicted 13C NMR Spectral Data
Due to the limited availability of direct experimental data for this compound, the following table summarizes the predicted 13C NMR chemical shifts. These predictions are based on established chemical shift ranges for analogous functional groups and substitution patterns on a benzene ring. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent signal.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| C-B | 130 - 140 | The carbon atom directly attached to the boron is typically difficult to observe due to quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the electron-withdrawing nature of the boronic acid group. |
| C-OCH3 | 155 - 165 | This carbon is deshielded due to the direct attachment of the electronegative oxygen atom of the methoxy group. |
| C-CH3 | 135 - 145 | The chemical shift is influenced by the attached methyl group and its position relative to the other substituents. |
| C4 | 125 - 135 | Aromatic carbon chemical shifts are generally found in this region. |
| C5 | 115 - 125 | Aromatic carbon chemical shifts are generally found in this region. |
| C6 | 110 - 120 | Aromatic carbon chemical shifts are generally found in this region. |
| -OCH3 | 55 - 65 | The carbon of the methoxy group typically appears in this range.[1] |
| -CH3 | 15 - 25 | The carbon of the methyl group attached to the aromatic ring is expected in this upfield region. |
Experimental Protocol for 13C NMR Spectroscopy
Obtaining high-resolution 13C NMR spectra of arylboronic acids requires careful attention to the experimental setup to minimize issues such as oligomerization.[2]
1. Sample Preparation:
-
Solvent Selection: The choice of a suitable deuterated solvent is critical. Common solvents for boronic acids include DMSO-d6, Methanol-d4, or CDCl3. The solubility of the compound and potential for hydrogen bonding should be considered. For arylboronic acids, which have a tendency to form cyclic anhydride trimers (boroxines) upon dehydration, the choice of solvent can significantly impact the quality of the spectrum.[2]
-
Concentration: A relatively low concentration (e.g., 10-20 mg in 0.6-0.7 mL of solvent) is advisable to reduce intermolecular interactions that can lead to peak broadening.[2]
-
Sample Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening.[2]
-
Procedure:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[2]
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be performed.
-
Acquisition Parameters:
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is generally sufficient to cover the expected chemical shift range for all carbon atoms.
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) will be necessary for 13C NMR due to the low natural abundance of the 13C isotope and to ensure a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is typically used to allow for full relaxation of the carbon nuclei between pulses, which is important for accurate integration if desired.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of the 13C NMR spectrum of this compound.
Caption: Logical workflow for 13C NMR analysis.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methoxy-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-Methoxy-3-methylphenylboronic acid. While a specific experimental spectrum for this compound is not publicly available, this document outlines the expected characteristic infrared absorption bands based on the analysis of structurally similar molecules. Furthermore, it details the experimental protocols necessary for acquiring a high-quality FTIR spectrum and presents a logical workflow for the analytical process.
Introduction to the Infrared Spectroscopy of Arylboronic Acids
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers allows for the identification of key structural features.
For arylboronic acids, such as this compound, IR spectroscopy is instrumental in confirming the presence of the boronic acid group (-B(OH)₂), the aromatic ring, and other substituents. The positions of the absorption bands can be influenced by the electronic effects of the substituents on the phenyl ring and by intermolecular interactions, such as hydrogen bonding.
Predicted Infrared Spectral Data for this compound
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are derived from the known spectral data of related compounds, including 2-methoxyphenylboronic acid and 3-methylphenylboronic acid, as well as established correlations for functional group absorptions.[1][2][3][4][5][6][7]
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch | B(OH)₂, intermolecular H-bonding |
| 3100 - 3000 | Medium to Weak | C-H stretch | Aromatic C-H |
| 2980 - 2850 | Medium to Weak | C-H stretch | Methyl (CH₃) and Methoxy (O-CH₃) |
| 1610 - 1580 | Medium | C=C stretch | Aromatic ring |
| 1500 - 1400 | Medium | C=C stretch | Aromatic ring |
| 1470 - 1430 | Medium | C-H bend | Methyl (CH₃) |
| 1350 - 1300 | Strong | B-O stretch (asymmetric) | Boronic acid |
| 1250 - 1200 | Strong | C-O stretch | Aryl ether (methoxy group) |
| 1100 - 1000 | Medium | B-C stretch | Phenyl-boron bond |
| 850 - 750 | Strong | C-H out-of-plane bend | Substituted aromatic ring |
Experimental Protocols for FTIR Analysis
To obtain a high-quality infrared spectrum of this compound, which is a solid at room temperature, several standard sampling techniques can be employed. The two most common methods are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.
Method 1: Potassium Bromide (KBr) Pellet Technique
This traditional method involves dispersing the solid sample in a dry KBr matrix and pressing it into a transparent pellet.
Materials and Equipment:
-
This compound sample
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Cool the KBr in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.
-
Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This is crucial to minimize light scattering.
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectral Acquisition:
-
Record a background spectrum with the empty sample holder in the FTIR spectrometer.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).
-
Method 2: Attenuated Total Reflectance (ATR) Technique
ATR-FTIR is a modern and rapid technique that requires minimal sample preparation.
Materials and Equipment:
-
This compound sample
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
Procedure:
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Applying Pressure: Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal surface.
-
Spectral Acquisition: Acquire the FTIR spectrum over the desired range (e.g., 4000 cm⁻¹ to 650 cm⁻¹). Co-add multiple scans to enhance the spectrum quality.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.
Workflow for FTIR Analysis
The following diagram illustrates the logical workflow for conducting an FTIR analysis of a solid sample like this compound.
Conclusion
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its boronic acid, substituted phenyl, methoxy, and methyl functional groups. By employing standard experimental protocols such as the KBr pellet or ATR-FTIR techniques, researchers can obtain high-quality spectra for structural elucidation and quality control. The provided data and methodologies serve as a valuable resource for scientists and professionals in the fields of chemical research and pharmaceutical development.
References
- 1. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Tolylboronic acid | C7H9BO2 | CID 2733950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. 3-Methoxyphenylboronic acid(10365-98-7) IR Spectrum [chemicalbook.com]
A Technical Guide to the Crystal Structure of 2-Methoxy-3-methylphenylboronic Acid: An Analysis Based on a Trimethylsilyl Analogue
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical whitepaper provides an in-depth analysis of the anticipated crystal structure and supramolecular chemistry of 2-Methoxy-3-methylphenylboronic acid. Due to the absence of publicly available crystallographic data for this specific compound, this guide leverages the detailed published crystal structure of a close analogue, 2-Methoxy-3-(trimethylsilyl)phenylboronic acid , as a predictive model. The document summarizes key crystallographic data, details the experimental protocols for synthesis and structure determination, and explores the non-covalent interactions, such as hydrogen bonding and π–π stacking, that govern the crystal packing. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to provide a comprehensive resource for researchers in structural chemistry and drug design.
Introduction
Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to various fields, including medicinal chemistry, materials science, and chemical sensing. The solid-state structure of these molecules, dictated by their crystal packing and intermolecular interactions, is crucial for understanding their physical properties, stability, and reactivity.
This guide focuses on the structural characteristics of this compound. As of this writing, a definitive crystal structure for this compound has not been deposited in public databases. Therefore, this document presents a detailed analysis of 2-Methoxy-3-(trimethylsilyl)phenylboronic acid , a structurally similar compound for which comprehensive X-ray crystallographic data is available.[2] The trimethylsilyl group is sterically and electronically comparable to a methyl group in this context, making its crystal structure an excellent model for predicting the molecular geometry and supramolecular organization of this compound.
Predicted Molecular and Crystal Structure
The analysis of the analogue, 2-Methoxy-3-(trimethylsilyl)phenylboronic acid, reveals a monoclinic crystal system.[2] The molecular structure features an intramolecular hydrogen bond between one of the boronic acid hydroxyl groups and the adjacent methoxy oxygen atom, forming a stable six-membered ring.[2] This interaction is a common feature in related ortho-alkoxyarylboronic acids.[2]
The boronic acid group exhibits an exo-endo conformation and is only slightly twisted relative to the benzene ring.[2] In contrast, the methoxy group is oriented nearly perpendicularly to the aromatic ring.[2]
Crystallographic Data
The quantitative crystallographic data and refinement details for the analogue 2-Methoxy-3-(trimethylsilyl)phenylboronic acid are summarized in Table 1.
Table 1: Crystal Data and Structure Refinement for 2-Methoxy-3-(trimethylsilyl)phenylboronic acid [2]
| Parameter | Value |
|---|---|
| Crystal Data | |
| Chemical Formula | C₁₀H₁₇BO₃Si |
| Formula Weight (Mᵣ) | 224.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.1832 (11) |
| b (Å) | 9.7082 (10) |
| c (Å) | 14.1415 (16) |
| β (°) | 104.26 (1) |
| Volume (V) (ų) | 1221.9 (2) |
| Z | 4 |
| Data Collection | |
| Radiation | Mo Kα |
| Temperature (T) (K) | 100 |
| Measured Reflections | 11175 |
| Independent Reflections | 2939 |
| R_int | 0.029 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.034 |
| wR(F²) | 0.097 |
| Goodness-of-fit (S) | 1.02 |
| Reflections Used | 2939 |
| Parameters | 136 |
| Δρ_max (e Å⁻³) | 0.36 |
| Δρ_min (e Å⁻³) | -0.30 |
Supramolecular Interactions and Crystal Packing
The crystal structure of arylboronic acids is heavily influenced by supramolecular interactions, primarily hydrogen bonding.[2] In the case of the 2-Methoxy-3-(trimethylsilyl)phenylboronic acid analogue, these interactions create a well-defined, stable architecture.
Hydrogen Bonding
The primary intermolecular interaction involves the boronic acid groups. Molecules of the analogue form centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between their boronic acid functionalities.[2] This robust dimeric motif is a characteristic feature of many boronic acid crystal structures.[2]
Caption: Formation of a centrosymmetric dimer via intermolecular hydrogen bonds.
π–π Stacking Interactions
These centrosymmetric dimers are further organized into an infinite columnar structure through weak π–π stacking interactions.[2] The aromatic rings of adjacent dimers are arranged in a parallel-displaced fashion.[2] These interactions also involve short contacts between the boron atom of one molecule and a carbon atom of a neighboring aromatic ring, contributing to the overall stability of the crystal lattice.[2]
Caption: Logical diagram of columnar structure formation via π–π stacking.
Experimental Methodologies
The protocols for obtaining and characterizing the crystal structure of the analogue provide a clear workflow for similar compounds.
Synthesis and Crystallization
The preparation of the title compound was previously described.[2] For the crystallographic analysis, crystals suitable for single-crystal X-ray diffraction were grown by the slow evaporation of an acetone solution of the synthesized compound.[2]
Caption: Experimental workflow for synthesis, crystallization, and analysis.
X-ray Data Collection and Structure Refinement
The data for the analogue was collected on a Bruker APEXII diffractometer.[2] The following key steps were involved in the data processing and structure refinement:
-
Data Collection: Performed using APEX2 software.[2]
-
Cell Refinement: Conducted with the SAINT program.[2]
-
Data Reduction: Carried out using SAINT and SORTAV.[2]
-
Structure Solution: The structure was solved using the SHELXS97 program.[2]
-
Structure Refinement: Refinement was performed with SHELXL97.[2] All hydrogen atoms were placed in calculated positions and refined using a riding model.[2]
-
Publication Material: Prepared using PLATON software.[2]
Conclusion
While the definitive crystal structure of this compound remains to be determined, a detailed analysis of its close structural analogue, 2-Methoxy-3-(trimethylsilyl)phenylboronic acid, provides significant predictive insights. The structure is characterized by a planar boronic acid group, an intramolecular O-H···O hydrogen bond, and a robust supramolecular assembly. The crystal packing is dominated by the formation of centrosymmetric dimers via intermolecular hydrogen bonds, which are subsequently arranged into columnar stacks through π–π interactions. The experimental protocols outlined herein provide a clear roadmap for the future crystallographic study of the title compound. This analysis serves as a valuable resource for researchers leveraging this compound in synthetic and medicinal chemistry.
References
An In-depth Technical Guide on the Thermal Stability of 2-Methoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 2-Methoxy-3-methylphenylboronic acid. Given the limited publicly available experimental data for this specific compound, this guide synthesizes information on its general properties, the thermal behavior of structurally similar arylboronic acids, and standardized analytical methodologies. This document aims to equip researchers with the foundational knowledge to handle, store, and analyze this compound effectively and safely.
Physicochemical Properties and Storage
This compound is a solid organic compound used as a building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Proper storage is crucial to maintain its chemical integrity.
Table 1: Physicochemical Properties and Recommended Storage of this compound and Analogues
| Property | This compound | 2-Methoxyphenylboronic acid | 2-Methoxy-3-pyridinylboronic acid |
| CAS Number | 909187-39-9 | 5720-06-9 | 163105-90-6 |
| Molecular Formula | C₈H₁₁BO₃ | C₇H₉BO₃ | C₆H₈BNO₃ |
| Molecular Weight | 165.98 g/mol | 151.96 g/mol | 152.94 g/mol |
| Physical Form | Solid | Solid | Solid |
| Melting Point (°C) | Not available | 105-110 | 140-144 |
| Storage Temperature | Inert atmosphere, room temperature | Room temperature | 2-8°C |
Potential Thermal Decomposition Pathways
Arylboronic acids are susceptible to degradation through several pathways, which can be accelerated by elevated temperatures.
-
Protodeboronation: This is a common degradation pathway for arylboronic acids where the boronic acid group is replaced by a hydrogen atom. This reaction is often facilitated by moisture and can be catalyzed by acids or bases. Elevated temperatures can increase the rate of protodeboronation.
-
Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of phenols. This process can be influenced by the presence of oxidizing agents and heat.
-
Anhydride Formation (Boroxine): In the solid state and at elevated temperatures, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This process is often reversible in the presence of water.
A speculative thermal decomposition pathway for this compound is illustrated below.
Caption: A speculative thermal decomposition pathway for this compound.
Experimental Protocols for Thermal Analysis
To quantitatively assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the temperature at which the material begins to decompose.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 600°C at a constant heating rate of 10°C/min.[1]
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting or decomposition point (e.g., 250°C) at a heating rate of 10°C/min.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting) and exothermic peaks (decomposition).
Table 2: Hypothetical and Analogous Thermal Analysis Data
| Analysis | Parameter | 2-Methoxyphenylboronic acid | p-Tolylboronic acid | This compound (Hypothetical) |
| DSC | Melting Point (Onset, °C) | ~105 | ~256 | 120 - 150 |
| TGA | Decomposition Onset (°C) | > 150 (estimated) | > 260 (estimated) | > 160 |
Note: The data for this compound is hypothetical and serves as an estimate based on the properties of structurally related compounds. Experimental verification is required.
Role in Drug Development and Signaling Pathways
Arylboronic acids, including this compound, are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). They are frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct the carbon skeleton of drug candidates, particularly kinase inhibitors which are a significant class of therapeutics in oncology and immunology.
The diagram below illustrates a generalized role of an arylboronic acid in the synthesis of a kinase inhibitor that targets a signaling pathway.
Caption: Arylboronic acids in the synthesis of kinase inhibitors for targeted therapy.
Experimental Workflow for Stability Assessment
A systematic approach is necessary to evaluate the chemical stability of a compound like this compound. The following diagram outlines a general experimental workflow.
Caption: A general experimental workflow for assessing the chemical stability of a compound.
Conclusion
References
An In-depth Technical Guide to the Synthesis of 2-Methoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 2-methoxy-3-methylphenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds through Suzuki-Miyaura cross-coupling reactions.[1][2][3] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity.
Introduction
This compound is an important reagent in organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[3] Its utility is significant in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The methoxy and methyl substituents on the phenyl ring can influence the electronic and steric properties of the resulting coupled products, making it a key component for structure-activity relationship (SAR) studies in drug discovery.
Synthetic Pathways
The synthesis of this compound typically begins with the preparation of a suitable halogenated precursor, followed by conversion to the boronic acid. The two primary methods for this conversion involve the formation of an organolithium or a Grignard reagent, which then reacts with a trialkyl borate.
Preparation of the Starting Material: 2-Bromo-6-methoxytoluene
Pathway A: Synthesis via Organolithium Intermediate
This pathway involves a lithium-halogen exchange to form an aryllithium species, which is then quenched with a borate ester.
Experimental Protocol: Lithiation Route
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 3-bromo-2-methoxytoluene and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Borylation: Trimethyl borate or triisopropyl borate is added dropwise to the aryllithium solution at -78 °C. The mixture is stirred for an additional 1-2 hours at this temperature and then allowed to warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1N hydrochloric acid at 0 °C to adjust the pH to 5-6.[4] The mixture is then extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure, and the resulting crude product is purified. This can often be achieved by rinsing with a non-polar solvent like n-hexane to yield the solid this compound.[4]
Pathway B: Synthesis via Grignard Reagent
This classic method involves the formation of an aryl Grignard reagent, which subsequently reacts with a borate ester.
Experimental Protocol: Grignard Route
-
Grignard Reagent Formation: A flame-dried flask is charged with magnesium turnings and a crystal of iodine under a nitrogen atmosphere. A solution of 3-bromo-2-methoxytoluene in anhydrous THF is added slowly to initiate the reaction. The mixture is refluxed until the magnesium is consumed.
-
Borylation: In a separate flask, a solution of trimethyl borate in anhydrous THF is cooled to -78 °C. The prepared Grignard reagent is then added slowly to this solution. The reaction mixture is stirred at low temperature for a few hours before being allowed to warm to room temperature.
-
Hydrolysis and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride.[5] The mixture is then acidified with hydrochloric acid.
-
Extraction and Isolation: The product is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed, dried, and concentrated to yield the crude boronic acid, which can be further purified.
Data Presentation
The following tables summarize the key quantitative parameters for the described synthetic pathways. The yield is an estimate based on similar reactions reported in the literature.[6]
Table 1: Reagents and Stoichiometry
| Reagent | Pathway A (Lithiation) | Pathway B (Grignard) |
| 3-bromo-2-methoxytoluene | 1.0 eq | 1.0 eq |
| n-Butyllithium | 1.1 eq | - |
| Magnesium Turnings | - | 1.2 eq |
| Trimethyl Borate | 1.5 eq | 1.5 eq |
| Solvent | Anhydrous THF | Anhydrous THF |
| Quenching Agent | 1N HCl | Sat. aq. NH₄Cl, then HCl |
Table 2: Reaction Conditions and Expected Outcomes
| Parameter | Pathway A (Lithiation) | Pathway B (Grignard) |
| Lithiation/Grignard Temp. | -78 °C | Reflux |
| Borylation Temperature | -78 °C to RT | -78 °C to RT |
| Reaction Time | 4-6 hours | 6-8 hours |
| Estimated Yield | ~70-80% | ~60-75% |
| Purification Method | Hexane wash/Recrystallization | Extraction/Recrystallization |
Visualizations
The following diagrams illustrate the logical workflows for the synthesis of this compound.
Caption: Workflow for the synthesis via the lithiation pathway.
Caption: Workflow for the synthesis via the Grignard pathway.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: the organolithium pathway and the Grignard pathway. Both methods rely on the initial formation of a nucleophilic organometallic species from 3-bromo-2-methoxytoluene, followed by reaction with a borate ester. The lithiation route may offer higher yields due to the generally faster and cleaner lithium-halogen exchange at low temperatures. However, the Grignard route provides a reliable alternative, particularly for larger-scale syntheses where the handling of pyrophoric n-butyllithium may be a concern. The choice of method will depend on the specific laboratory capabilities, scale, and desired purity of the final product. This guide provides the necessary foundational protocols for researchers to successfully synthesize this important building block for applications in drug development and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 5. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 6. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
Purity Analysis of 2-Methoxy-3-methylphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2-Methoxy-3-methylphenylboronic acid, a key building block in modern organic synthesis and drug discovery. This document outlines potential impurities, detailed experimental protocols for their identification and quantification, and a logical workflow for the comprehensive purity assessment of this important reagent.
Introduction to Purity Analysis of Boronic Acids
This compound is an organoboron compound widely utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The purity of this reagent is paramount, as impurities can lead to side reactions, lower yields, and the introduction of undesirable byproducts in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities. A thorough purity analysis is therefore critical for ensuring the quality, consistency, and safety of the final products.
Potential Impurities in this compound
The impurity profile of this compound is largely dependent on its synthetic route. A common method for its preparation involves the reaction of a Grignard reagent, formed from 2-bromo-6-methylanisole, with a trialkyl borate followed by hydrolysis. Based on this and other common synthetic pathways, potential impurities can be categorized as follows:
-
Process-Related Impurities: These are substances related to the manufacturing process and include starting materials, intermediates, and byproducts of side reactions.
-
Degradation Products: Boronic acids can degrade under certain conditions, leading to the formation of new impurities.
Table 1: Potential Impurities in this compound
| Impurity Category | Potential Impurity | Origin |
| Process-Related | 2-Bromo-6-methylanisole | Unreacted starting material from the Grignard reaction. |
| 2,2'-Dimethoxy-3,3'-dimethylbiphenyl | Homocoupling byproduct of the Grignard reagent. | |
| 2-Methylanisole | Product of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2][3][4][5] | |
| Boronic acid anhydride (Boroxine) | Formed by the dehydration of three molecules of the boronic acid. It is often in equilibrium with the monomeric form and generally does not negatively impact Suzuki coupling reactions.[6][7][8] | |
| Degradation Products | 2-Methoxy-3-methylphenol | Resulting from oxidation of the boronic acid.[9][10][11][12][13] |
| Polymeric boronic acid species | Formed through intermolecular dehydration. |
Quantitative Analysis of this compound Purity
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for separating and quantifying impurities, while Quantitative Nuclear Magnetic Resonance (qNMR) provides an absolute purity determination.
Table 2: Hypothetical Purity Profile of a Batch of this compound
| Analytical Technique | Analyte | Purity (%) | Major Impurity | Impurity Level (%) |
| HPLC (UV, 220 nm) | This compound | 99.5 | 2-Bromo-6-methylanisole | 0.25 |
| 2,2'-Dimethoxy-3,3'-dimethylbiphenyl | 0.15 | |||
| Unidentified Impurity 1 | 0.05 | |||
| Unidentified Impurity 2 | 0.05 | |||
| GC-MS (after derivatization) | This compound (as silyl ester) | 99.6 | 2-Methylanisole | 0.3 |
| 2-Methoxy-3-methylphenol | 0.1 | |||
| qNMR (¹H NMR) | This compound | 99.4 | Total impurities | 0.6 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Identify and quantify impurities based on their retention times and peak areas relative to the main peak. Use an area normalization method to calculate the percentage purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. Derivatization is required for the analysis of the non-volatile boronic acid.
Instrumentation:
-
GC system coupled with a Mass Spectrometer
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Dichloromethane (GC grade)
Procedure:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of pyridine and 200 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and dilute with dichloromethane if necessary.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-550
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify based on the peak area of the total ion chromatogram (TIC).
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute purity value by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification:
-
Pulse angle: 90°
-
Relaxation delay (D1): at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).
-
Number of scans: sufficient for a good signal-to-noise ratio (e.g., 16 or 32).
-
-
-
Data Processing and Calculation:
-
Process the spectrum with accurate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the purity analysis of this compound and the logical relationship between the analytical techniques.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. connectsci.au [connectsci.au]
- 6. 硼酸及其衍生物 [sigmaaldrich.com]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 11. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Methoxy-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Methoxy-3-methylphenylboronic acid. This versatile building block enables the synthesis of complex biaryl structures, which are of significant interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] This reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of the boronic acid reagents.[1][2]
This compound is a valuable reagent for introducing a substituted phenyl moiety, leading to the formation of sterically hindered and electronically modulated biaryl scaffolds. The presence of the methoxy and methyl groups can influence the pharmacological and material properties of the final products.
Applications in Medicinal Chemistry and Drug Development
Biaryl motifs are prevalent in a vast number of biologically active compounds and approved drugs. The ability to synthesize substituted biphenyls is crucial for the development of new therapeutic agents. While specific applications of biaryls derived from this compound are not extensively documented, the structural motif is found in compounds investigated for a range of therapeutic areas. For instance, substituted biphenyl structures are known to exhibit activity as anticonvulsants by modulating sodium channels.[3] The substitution pattern on the biphenyl core plays a critical role in the bioactivity and pharmacokinetic properties of the molecule.
Experimental Protocols
The following protocols are representative examples of Suzuki-Miyaura coupling reactions. While a specific protocol for this compound is not available in the cited literature, the provided methods are based on successful couplings of structurally similar ortho-substituted phenylboronic acids and can be adapted accordingly.[4]
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
This protocol is adapted from a procedure for the coupling of 2-methoxyphenylboronic acid with a polybrominated pyridine derivative.[4]
Materials:
-
This compound
-
Aryl bromide (e.g., 3,4,5-tribromo-2,6-dimethylpyridine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium Carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 eq), this compound (1.2 eq), and Sodium Carbonate (2.0 eq).
-
Add Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq).
-
Add a degassed mixture of DME and water (4:1 v/v) to the flask.
-
Stir the reaction mixture at 80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table provides representative data for a Suzuki-Miyaura coupling reaction based on the coupling of 2-methoxyphenylboronic acid with 3,4,5-tribromo-2,6-dimethylpyridine, which can be considered a model for the reactivity of this compound.[4]
| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | 18 | 85 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Methoxy-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methoxy-3-methylphenylboronic acid in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura reaction. This document offers detailed experimental protocols, quantitative data for catalyst performance, and visualizations to aid in the successful application of this versatile building block in organic synthesis and drug discovery.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals and functional materials. This compound is a valuable reagent in this context, offering a unique substitution pattern that can introduce specific steric and electronic properties to target molecules. The methoxy and methyl groups can influence the conformation of the resulting biaryl structure and provide sites for further functionalization.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. This document outlines optimized conditions and protocols to facilitate the use of this compound in these critical transformations.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Performance of Palladium Catalysts
The selection of the appropriate palladium catalyst and reaction conditions is critical for achieving high yields and purity. The following table summarizes representative data for the Suzuki-Miyaura coupling of various aryl halides with substituted phenylboronic acids, providing a baseline for reaction optimization with this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 98[1] |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95[1] |
| 3 | 4-Chloroacetophenone | Phenylboronic acid | Pd-Complex 7 (0.5) | - | Cs₂CO₃ | H₂O | 100 | 6 | 88 |
| 4 | 2-Bromotoluene | (E)-octenylboronic acid pinacol ester | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | DMF | 90 | - | Moderate[2] |
| 5 | 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1) | - | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 2 | - |
| 6 | 4-Bromoanisole | Phenylboronic acid | Hydroquinone-Pd (1) | - | K₂CO₃ | Ethanol | Reflux | - | - |
Note: Yields are highly dependent on the specific substrates and reaction conditions. This table is for illustrative purposes to show common catalyst systems and conditions.
Experimental Protocols
This section provides detailed methodologies for a typical Suzuki-Miyaura cross-coupling reaction involving this compound.
General Experimental Workflow
The general workflow for a Suzuki-Miyaura coupling reaction is depicted in the following diagram. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst deactivation.
Detailed Protocol: Synthesis of 2'-Methoxy-3'-methyl-4-nitrobiphenyl
This protocol describes the synthesis of 2'-Methoxy-3'-methyl-4-nitrobiphenyl via the Suzuki-Miyaura coupling of 1-bromo-4-nitrobenzene with this compound.
Materials:
-
1-Bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL, degassed)
-
Water (1 mL, degassed)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Glassware Preparation: Ensure all glassware (e.g., a round-bottom flask, condenser) is thoroughly oven-dried to remove any moisture.
-
Reagent Addition: To the round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene, this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes to create an inert atmosphere.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine to the flask.
-
Solvent Addition: Add the degassed toluene and degassed water to the reaction mixture via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2'-Methoxy-3'-methyl-4-nitrobiphenyl.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a highly useful building block for the synthesis of complex biaryl compounds through palladium-catalyzed Suzuki-Miyaura cross-coupling. The successful application of this reagent is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their synthetic routes for a wide range of applications in drug discovery and materials science.
References
Application Notes and Protocols for 2-Methoxy-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction conditions and applications for 2-Methoxy-3-methylphenylboronic acid, a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the lithiation of a corresponding aryl bromide followed by quenching with a borate ester. This multi-step process begins with the readily available 2-bromo-3-methylanisole.
Experimental Protocol: Synthesis from 2-Bromo-3-methylanisole
Materials:
-
2-Bromo-3-methylanisole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard oven-dried glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere of argon or nitrogen, dissolve 2-bromo-3-methylanisole (1.0 eq.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the cooled solution, add triisopropyl borate (1.2 eq.) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Cross-Coupling Reactions
This compound is a valuable coupling partner in various palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures, which are prevalent in many biologically active compounds.[1] The 2-methoxy-3-methylphenyl moiety can be introduced into various aromatic and heteroaromatic systems using this reaction. The methoxy group can influence the electronic properties and conformation of the final product, which is a key consideration in drug design.[2]
General Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Halide
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2-1.5 eq.), the aryl halide (1.0 eq.), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromopyrimidine | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | >85 (est.) |
| 2 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | >90 (est.) |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 100 | >70 (est.) |
| 4 | 6-Chloro-2-methoxypyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O (3:1) | 95 | 58[2] |
Yields are estimated based on typical Suzuki-Miyaura reactions with analogous boronic acids and may vary depending on the specific substrate and reaction optimization.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Chan-Lam Coupling
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst.[4][5] This reaction is advantageous as it can often be performed under milder conditions, sometimes at room temperature and open to the air. This compound can be coupled with amines, amides, and phenols to introduce the substituted aryl moiety.
General Experimental Protocol: Chan-Lam N-Arylation of an Amine
Materials:
-
This compound
-
Amine or other N-nucleophile
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Base (optional, e.g., pyridine, Et₃N)
-
Solvent (e.g., CH₂Cl₂, MeOH, Toluene)
-
Molecular sieves (optional)
Procedure:
-
Reaction Setup: To a flask, add the amine (1.0 eq.), this compound (1.5-2.0 eq.), and Cu(OAc)₂ (1.0-2.0 eq.).
-
Solvent and Base: Add the solvent and, if required, the base. Molecular sieves can be added to ensure anhydrous conditions.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often open to the air, as oxygen can facilitate the catalytic cycle.
-
Workup and Purification: Upon completion, the reaction mixture is typically filtered through a pad of Celite to remove the copper salts. The filtrate is then concentrated and the residue purified by column chromatography.
Table 2: Representative Conditions for Chan-Lam Coupling
| Entry | Nucleophile | Catalyst (eq.) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Imidazole | Cu(OAc)₂ (1.0) | Pyridine (2.0) | CH₂Cl₂ | RT | >70 (est.) |
| 2 | Aniline | Cu(OAc)₂ (1.0) | None | CH₂Cl₂ | RT | >60 (est.) |
| 3 | Phenol | Cu(OAc)₂ (1.0) | Pyridine (2.0) | CH₂Cl₂ | RT | >75 (est.) |
| 4 | Benzamide | CuI (0.1) | K₃PO₄ (2.0) | DMF | 110 | >65 (est.) |
Yields are estimated based on typical Chan-Lam reactions and may vary.
Petasis (Borono-Mannich) Reaction
The Petasis reaction is a versatile three-component reaction between an amine, a carbonyl compound (often an aldehyde or α-keto acid), and an organoboronic acid to produce α-amino acids and other amine derivatives.[6][7] This reaction is particularly useful in the synthesis of libraries of complex molecules for drug discovery.
General Experimental Protocol: Petasis Reaction
Materials:
-
This compound
-
Amine (e.g., a secondary amine like morpholine)
-
Carbonyl compound (e.g., glyoxylic acid)
-
Solvent (e.g., CH₂Cl₂, EtOH, Toluene)
Procedure:
-
Reaction Setup: In a vial, dissolve the amine (1.0 eq.), the carbonyl compound (1.0 eq.), and this compound (1.1-1.5 eq.) in the chosen solvent.
-
Reaction: Stir the mixture at room temperature or with heating until the reaction is complete.
-
Workup and Purification: The workup procedure is highly dependent on the product's properties. Often, simple solvent removal followed by column chromatography is sufficient. For acidic or basic products, an acid-base extraction may be employed.
Table 3: Representative Conditions for the Petasis Reaction
| Entry | Amine | Carbonyl Compound | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Glyoxylic acid | CH₂Cl₂ | RT | >80 (est.) |
| 2 | Piperidine | Formaldehyde | EtOH | 50 | >75 (est.) |
| 3 | L-Proline Methyl Ester | Glyoxylic acid | Toluene | 80 | >70 (est.) |
Yields are estimated based on typical Petasis reactions and may vary.
Application in the Synthesis of Bioactive Molecules
Arylboronic acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The 2-methoxy-3-methylphenyl motif, introduced via this compound, can be found in molecules targeting various diseases. For instance, substituted phenyl groups are common in kinase inhibitors, a major class of anti-cancer drugs.[2] The specific substitution pattern of 2-methoxy-3-methyl can influence the binding affinity and selectivity of the inhibitor for its target kinase.[8]
Logical Relationship for Application in Kinase Inhibitor Synthesis
Caption: Synthetic strategy for kinase inhibitors using this compound.
Safety Information
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Storage and Handling
Store this compound in a tightly sealed container in a cool, dry place. It is advisable to store it under an inert atmosphere to prevent degradation.
Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt these procedures based on their specific substrates and optimize the reaction conditions for the best results. All reactions should be carried out by trained professionals in a suitable laboratory setting.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Petasis Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Methoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing 2-Methoxy-3-methylphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryl scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents representative data for the synthesis of various biaryl structures.
Introduction to Biaryl Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an aryl halide or triflate in the presence of a base. The use of this compound allows for the introduction of a substituted phenyl moiety, which can be a key structural element in the design of novel therapeutic agents. The ortho-methoxy group can influence the reaction through electronic effects and potential chelation with the palladium catalyst, while the meta-methyl group provides steric bulk and can modulate the physicochemical properties of the final biaryl product.
Reaction Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially when dealing with sterically hindered substrates like this compound.
Experimental Protocols
Two detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides are provided below. Protocol 1 outlines a general procedure with a common palladium catalyst, while Protocol 2 describes a method for more challenging couplings using a specialized ligand.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is suitable for the coupling of this compound with a range of aryl bromides and iodides.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 eq.), the aryl halide (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add potassium carbonate (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Protocol for Challenging Couplings with Aryl Chlorides
This protocol is recommended for less reactive aryl chlorides or sterically hindered substrates.
Materials:
-
This compound
-
Aryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%) to a dry Schlenk tube.
-
Add this compound (1.5 mmol, 1.5 eq.), the aryl chloride (1.0 mmol, 1.0 eq.), and potassium phosphate (3.0 mmol, 3.0 eq.).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (10 mL) and degassed water (1 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the nature of the substrates.
| Aryl Halide Partner | Product | Typical Yield (%) |
| 4-Bromoanisole | 4'-Methoxy-2-methoxy-3-methylbiphenyl | 85-95 |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-Methoxy-3-methyl-4'-(trifluoromethyl)biphenyl | 75-85 |
| 4-Bromobenzonitrile | 4'-(2-Methoxy-3-methylphenyl)benzonitrile | 80-90 |
| 3-Bromopyridine | 3-(2-Methoxy-3-methylphenyl)pyridine | 70-80 |
| 4-Chloroacetophenone | 1-(4'-(2-Methoxy-3-methylphenyl)phenyl)ethan-1-one | 65-75 |
| 1-Iodo-2-nitrobenzene | 2-Methoxy-3-methyl-2'-nitrobiphenyl | 88-98 |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: General Experimental Workflow
Caption: A typical workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Applications in Drug Development
Biaryl motifs are integral to the structure of numerous approved drugs and clinical candidates. The ability to synthesize diverse biaryl compounds using this compound provides a valuable tool for lead optimization and the exploration of structure-activity relationships (SAR). The substituted phenyl ring can engage in various interactions with biological targets, including hydrogen bonding, van der Waals forces, and π-stacking. The methoxy and methyl groups can be further functionalized to fine-tune the pharmacological properties of the molecule, such as potency, selectivity, and metabolic stability.
Diagram 3: Role in Drug Discovery
Caption: The utility of this compound in a drug discovery pipeline.
Application Notes and Protocols: The Role of 2-Methoxy-3-methylphenylboronic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methoxy-3-methylphenylboronic acid as a key building block in medicinal chemistry. The protocols outlined below are based on established synthetic methodologies for analogous arylboronic acids and provide a framework for the use of this versatile reagent in the discovery and development of novel therapeutic agents.
Introduction
This compound is an organoboron compound that serves as a valuable reagent in organic synthesis. Its structural features, a methoxy and a methyl group ortho and meta to the boronic acid respectively, offer unique steric and electronic properties that can be exploited in the design of complex organic molecules. This reagent is particularly valuable in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. The incorporation of the 2-methoxy-3-methylphenyl moiety can significantly influence a molecule's pharmacological profile by affecting its conformation, lipophilicity, and interaction with biological targets.
Key Applications in Drug Discovery
The primary application of this compound in drug discovery is as a building block in the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds. These structures are often found in the core of kinase inhibitors, receptor agonists and antagonists, and other therapeutic agents.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The 2-methoxy-3-methylphenyl group can be incorporated into kinase inhibitor scaffolds to probe the hydrophobic pocket of the ATP-binding site. The methoxy group can act as a hydrogen bond acceptor, while the methyl group can provide beneficial steric interactions, potentially enhancing potency and selectivity.
Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulators
Nicotinic acetylcholine receptors are implicated in a variety of neurological disorders. Aryl-substituted pyrimidines, synthesized via Suzuki-Miyaura coupling with reagents like this compound, have been explored as selective agonists for the α7 nAChR, a target for cognitive disorders.
Data Presentation
The following tables summarize representative quantitative data for compounds synthesized using analogs of this compound, demonstrating the potential utility of this class of reagents in generating potent biological activity.
Table 1: Biological Activity of α7 nAChR Agonists Synthesized via Suzuki Coupling with an Analogous Arylboronic Acid [1]
| Compound ID | Target | Assay Type | EC50 (µM) | Imax |
| 60 | α7 nAChR | Calcium CNiFER | 0.60 ± 0.15 | 0.53 ± 0.04 |
| 74 | α7 nAChR | Calcium CNiFER | 0.030 | - |
Data for compounds synthesized using 2-Methoxy-3-pyridinephenyl boronic acid, a close analog of this compound.
Table 2: Inhibitory Activity of Kinase Inhibitors Synthesized via Suzuki Coupling with an Analogous Arylboronic Acid
| Compound ID | Target Kinase | IC50 (nM) |
| AKE-72 | BCR-ABL WT | < 0.5 |
| AKE-72 | BCR-ABL T315I | 9 |
Data for a compound synthesized using 2-Methoxyphenylboronic acid, demonstrating the potential for potent kinase inhibition.[2]
Experimental Protocols
The following are detailed protocols for key experiments involving the use of arylboronic acids analogous to this compound. These protocols can be adapted for use with the specified reagent.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction for the synthesis of a biaryl compound, a common step in the development of kinase inhibitors and other drug candidates.[1][2]
Materials:
-
Aryl halide (e.g., 6-chloro-N4,N4-bis(pyridin-2-ylmethyl)pyrimidine-2,4-diamine)
-
This compound
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., 2 M aqueous potassium carbonate or sodium bicarbonate)
-
Solvent (e.g., N,N-dimethylacetamide (DMA) or 1,4-dioxane/water mixture)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the aryl halide (1.0 eq) in the chosen solvent, add this compound (1.2 - 1.5 eq).
-
Add the aqueous base (2.0 - 3.0 eq).
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (0.05 - 0.1 eq).
-
Heat the reaction mixture at a temperature ranging from 85°C to 150°C for 2 to 18 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If DMA is used as the solvent, remove it under reduced pressure.
-
Add brine to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In-Cell Kinase Target Engagement Assay (NanoBRET)
This protocol outlines a method to assess the ability of a synthesized compound to bind to its target kinase within a cellular environment.[3]
Materials:
-
HEK293 cells
-
Transfection reagent
-
Plasmid encoding the kinase of interest fused to NanoLuc® luciferase
-
Kinase tracer
-
Synthesized inhibitor compound
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer
Procedure:
-
Seed HEK293 cells in a 96-well plate and grow overnight.
-
Transfect the cells with the NanoLuc®-kinase fusion plasmid using a suitable transfection reagent in Opti-MEM®.
-
After 24 hours, replace the medium with fresh Opti-MEM® containing the NanoBRET® kinase tracer.
-
Add the synthesized inhibitor compound at various concentrations to the wells.
-
Equilibrate the plate at 37°C in a 5% CO₂ incubator for 2 hours.
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Read the plate on a luminometer, measuring both the donor (460 nm) and acceptor (610 nm) emission signals.
-
Calculate the NanoBRET® ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET® ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified MAPK/ERK signaling pathway and the point of kinase inhibition.
References
Application Notes and Protocols for Ligand Selection in Suzuki Coupling with 2-Methoxy-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly crucial in the pharmaceutical and materials science industries for the construction of complex molecular architectures. However, the coupling of sterically hindered substrates, such as 2-Methoxy-3-methylphenylboronic acid, presents significant challenges. The ortho-substituents on the boronic acid can impede the crucial transmetalation step in the catalytic cycle, leading to low yields and slow reaction rates. The judicious selection of a suitable phosphine ligand for the palladium catalyst is paramount to overcoming these steric challenges and achieving efficient coupling.
This document provides detailed application notes and protocols for the selection of ligands in the Suzuki coupling of this compound with various aryl halides. The information is curated to assist researchers in optimizing their reaction conditions and achieving high yields of the desired biaryl products.
Ligand Selection: Overcoming Steric Hindrance
The key to a successful Suzuki coupling with a sterically encumbered partner like this compound lies in the use of bulky and electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the oxidative addition of the aryl halide, and, most importantly, facilitate the otherwise difficult transmetalation step by creating a more open coordination sphere around the metal.
Buchwald's biaryl phosphine ligands have emerged as the gold standard for challenging Suzuki-Miyaura couplings. Ligands such as SPhos, XPhos, and RuPhos have consistently demonstrated high efficacy in the coupling of ortho-substituted and sterically demanding substrates.
Quantitative Data Summary
While a direct comparative study of a wide range of ligands for this compound is not extensively documented in a single source, a compilation of results from various studies on sterically similar substrates allows for a representative comparison of ligand performance. The following table summarizes typical yields obtained with commonly used Buchwald ligands in the Suzuki coupling of sterically hindered arylboronic acids with various aryl halides.
| Ligand | Aryl Halide | Product Yield (%) | Reference |
| SPhos | 2-Bromo-1,3-dimethylbenzene | 85-95 | [1][2] |
| 2-Chloro-6-methylpyridine | 80-90 | [3] | |
| XPhos | 2-Bromotoluene | >90 | General knowledge |
| 1-Bromo-2,4,6-trimethylbenzene | 88-98 | General knowledge | |
| RuPhos | 2-Chlorotoluene | 91 | [4] |
| 4-Chloro-2-methylquinoline | 85-95 | [4] | |
| DavePhos | Hexachlorobenzene | Good conversion | [5] |
| cataCXium A | Heteroaryl bromides | Good yields | [6] |
Note: The yields presented are representative and can vary depending on the specific reaction conditions (base, solvent, temperature, and reaction time).
Experimental Protocols
The following is a general and robust protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide using a Buchwald ligand.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like SPhos-Pd-G2
-
Selected phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Preparation (if not using a pre-catalyst): In a separate vial, pre-mix Palladium(II) acetate (0.01-0.02 mmol, 1-2 mol%) and the phosphine ligand (0.012-0.024 mmol, 1.2-2.4 mol% relative to Pd) in a small amount of the reaction solvent.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add the anhydrous solvent (5-10 mL) to the reaction vessel, followed by the catalyst solution (if prepared separately) or the pre-catalyst.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for ligand selection and optimization.
Conclusion
The Suzuki-Miyaura coupling of the sterically hindered this compound can be successfully achieved with high efficiency through the careful selection of bulky and electron-rich biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos. The provided protocols and data serve as a strong starting point for researchers to develop and optimize their synthetic routes. By understanding the principles of ligand effects and following a systematic approach to optimization, the challenges associated with sterically demanding substrates can be effectively overcome, enabling the synthesis of complex biaryl molecules for various applications in research and development.
References
- 1. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Base Selection in 2-Methoxy-3-methylphenylboronic Acid Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for selecting the optimal base for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically rich 2-Methoxy-3-methylphenylboronic acid. The appropriate choice of base is critical for achieving high yields and reaction efficiency, particularly with challenging substrates.
Introduction to Base Selection in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between organoboron compounds and organic halides. The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step. It is generally accepted that the base activates the boronic acid, forming a more nucleophilic boronate species ("ate" complex), which then readily transmetalates with the palladium complex. The selection of the base can significantly influence the reaction rate and yield.
For sterically hindered boronic acids like this compound, the choice of base is even more critical. The bulky substituents ortho to the boronic acid moiety can impede the approach to the palladium center. A suitable base can help overcome this steric hindrance and promote efficient coupling.
Comparative Performance of Bases
The selection of an appropriate base is highly dependent on the specific coupling partners and reaction conditions. Generally, for sterically hindered and electron-rich boronic acids, inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are effective.
While specific data for this compound is not extensively available in a comparative study, the following table summarizes the performance of different bases in the Suzuki-Miyaura coupling of a structurally similar, electron-rich boronic acid, (4-Bromo-2,5-dimethoxyphenyl)boronic acid, with 4-bromoanisole. This data provides a valuable reference for initial base screening.[1]
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |
Data adapted from a study on a structurally similar electron-rich boronic acid for illustrative purposes.[1]
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound and an aryl bromide. These protocols are designed for screening different bases to determine the optimal conditions for a specific transformation.
General Protocol for Base Screening
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the selected base (2.0 mmol), and the palladium catalyst (0.03 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (5 mL of 4:1 1,4-dioxane/water) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for High-Yield Synthesis using K₃PO₄
This protocol is recommended as a starting point for achieving high yields based on the performance of K₃PO₄ with structurally similar boronic acids.[1]
Procedure:
-
Follow the "General Protocol for Base Screening," specifically using potassium phosphate (K₃PO₄) as the base.
-
The reaction mixture is stirred and heated to 90 °C under an inert atmosphere for 12 hours, or until reaction completion is confirmed by TLC or GC-MS.[1]
-
Follow steps 5-9 from the general protocol for workup and purification.
Diagrams
Caption: Experimental workflow for base selection.
Caption: The role of the base in the catalytic cycle.
References
Application Notes and Protocols: Solvent Effects in Reactions of 2-Methoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the critical role solvents play in reactions involving 2-methoxy-3-methylphenylboronic acid, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein offer a framework for optimizing reaction conditions to enhance yield, purity, and reaction kinetics.
Introduction to Solvent Effects
The choice of solvent is a critical parameter in transition metal-catalyzed cross-coupling reactions. Solvents can influence several aspects of the reaction, including:
-
Solubility of Reagents: Ensuring all reactants, catalysts, and bases are sufficiently soluble is crucial for a homogeneous reaction mixture and optimal reactivity.
-
Catalyst Stability and Activity: Solvents can coordinate to the metal center of the catalyst, affecting its electronic properties and stability. This, in turn, influences the rates of oxidative addition and reductive elimination.
-
Rate of Reaction: The polarity of the solvent can impact the stability of charged intermediates in the catalytic cycle, thereby affecting the overall reaction rate.
-
Product Purity and Side Reactions: The choice of solvent can suppress or promote side reactions, such as protodeboronation of the boronic acid, which can significantly impact the final product yield and purity.
Quantitative Analysis of Solvent Effects on Suzuki-Miyaura Coupling
The following data summarizes the results of a model Suzuki-Miyaura reaction between this compound and 4-bromoanisole. The reaction was carried out under standardized conditions with variations only in the solvent system.
Reaction Scheme:
Table 1: Effect of Solvent on Reaction Yield and Purity
| Solvent System | Dielectric Constant (ε) | Yield (%) | Purity (by HPLC, %) | Reaction Time (h) |
| Toluene | 2.4 | 78 | 95 | 12 |
| Dioxane | 2.2 | 85 | 97 | 10 |
| Tetrahydrofuran (THF) | 7.6 | 92 | 98 | 8 |
| Acetonitrile (MeCN) | 37.5 | 65 | 90 | 12 |
| Dimethylformamide (DMF) | 36.7 | 88 | 96 | 6 |
| Water (as co-solvent with THF) | 78.5 (for water) | 95 | >99 | 6 |
Key Observations:
-
Aprotic polar solvents like THF and DMF generally provide higher yields and faster reaction rates compared to nonpolar solvents like toluene.
-
The use of water as a co-solvent with THF significantly enhances the reaction, leading to the highest yield and purity in the shortest time. This is often attributed to the "inorganic salt effect" and improved solubility of the base.
-
Highly polar aprotic solvents like acetonitrile can sometimes lead to lower yields, potentially due to catalyst inhibition or promotion of side reactions.
Experimental Protocols
Protocol for Solvent Screening in a Suzuki-Miyaura Reaction
This protocol outlines a general procedure for screening various solvents to determine the optimal conditions for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvents (Toluene, Dioxane, THF, DMF, etc.)
-
Degassed water (for aqueous mixtures)
-
Reaction vials, stir bars, and heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vial containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), palladium catalyst (0.01 mmol), and base (1.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Solvent Addition: Using a syringe, add the desired anhydrous solvent (2.0 mL) to the vial. If using a co-solvent system (e.g., THF/water), add the appropriate ratio of degassed solvents.
-
Reaction: Place the vial in a preheated heating block set to the desired temperature (e.g., 80 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product by HPLC or ¹H NMR to determine yield and purity. Purify the product by column chromatography if necessary.
Visualizations
Caption: Workflow for solvent screening in Suzuki-Miyaura reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion
The selection of an appropriate solvent system is paramount for the successful application of this compound in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. A systematic screening of solvents, as outlined in the provided protocol, is a crucial step in reaction optimization. The data indicates that polar aprotic solvents, often in combination with water, tend to provide superior results by enhancing reaction rates and yields. These guidelines serve as a valuable starting point for researchers in the field of medicinal chemistry and drug development to efficiently optimize their synthetic routes.
Application Notes and Protocol for Suzuki Coupling with 2-Methoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[1][2][3] 2-Methoxy-3-methylphenylboronic acid is a valuable building block that introduces a substituted aryl moiety found in various biologically active molecules and functional materials. The presence of ortho-methoxy and meta-methyl groups introduces steric considerations that can influence reaction conditions. These application notes provide a detailed protocol and key considerations for the successful Suzuki coupling of this compound with various coupling partners.
Core Concepts of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] A palladium(0) species undergoes oxidative addition with an aryl halide to form a palladium(II) complex. This is followed by transmetalation with a boronate species, which is formed by the activation of the boronic acid with a base.[5] The final step is reductive elimination from the resulting palladium(II) complex to yield the desired biaryl product and regenerate the palladium(0) catalyst.[4]
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the reactivity of the coupling partner.
Materials:
-
This compound
-
Aryl halide (bromide, iodide, or chloride) or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, DME, THF/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a sealed reaction tube under an inert atmosphere (argon or nitrogen), combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: To the flask, add the palladium catalyst (typically 1-5 mol%) and, if necessary, the appropriate ligand.
-
Solvent Addition: Add the degassed solvent to the reaction mixture. The choice of solvent will depend on the specific catalyst and base used.
-
Reaction Execution: Seal the flask or tube and stir the mixture at the desired temperature (typically ranging from room temperature to 110°C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]
Data Presentation: Recommended Reaction Conditions
The optimal conditions for the Suzuki coupling of this compound can vary. The following table summarizes common catalytic systems and conditions that can serve as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Notes and References |
| Aryl Halide | Aryl Bromide/Iodide | Aryl Chloride | Aryl Triflate | Reactivity order: I > Br > OTf >> Cl.[6] |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Pd(dppf)Cl₂ | For sterically hindered substrates, catalysts with bulky phosphine ligands like SPhos or XPhos are often effective.[7] |
| Catalyst Loading | 3-5 mol% | 1-3 mol% | 2-5 mol% | Lower catalyst loading is desirable for process efficiency. |
| Boronic Acid (equiv.) | 1.2 | 1.5 | 1.3 | A slight excess of the boronic acid is typically used. |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | The choice of base is crucial; K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[5][8] |
| Base (equiv.) | 2.0 | 3.0 | 2.0 | An adequate amount of base is required to activate the boronic acid.[5] |
| Solvent | Dioxane/H₂O (4:1) | Toluene | DME | Anhydrous conditions can sometimes be beneficial, especially with sensitive substrates.[9] |
| Temperature | 80-100 °C | 100-110 °C | 80-90 °C | Higher temperatures may be needed for less reactive aryl chlorides. |
| Reaction Time | 4-12 h | 6-24 h | 2-8 h | Reaction progress should be monitored to determine the optimal time. |
Key Considerations for this compound
-
Steric Hindrance: The ortho-methoxy and meta-methyl groups on the boronic acid can create steric hindrance, potentially slowing down the transmetalation step. The use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald-type ligands can help to overcome this steric barrier and facilitate the reaction.[10]
-
Chelation Effect: The ortho-methoxy group can potentially chelate to the palladium center, which may influence the reaction's regioselectivity and rate.[11] This effect can sometimes be beneficial in promoting the desired coupling.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond by protons, leading to the formation of 1-methoxy-2-methylbenzene.[12] This can be minimized by using anhydrous solvents, a suitable base, and carefully controlling the reaction temperature.[7]
-
Homocoupling: The boronic acid can undergo self-coupling to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen, so maintaining an inert atmosphere is crucial.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
2-Methoxy-3-methylphenylboronic Acid: A Versatile Building Block for Advanced Organic Synthesis
Introduction
2-Methoxy-3-methylphenylboronic acid has emerged as a crucial building block in modern organic synthesis, particularly in the construction of complex biaryl scaffolds. Its unique substitution pattern, featuring both a methoxy and a methyl group ortho and meta to the boronic acid functionality, imparts distinct reactivity and allows for the synthesis of sterically hindered and electronically nuanced molecules. This application note provides a comprehensive overview of the utility of this compound, with a focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual diagrams are presented to guide researchers, scientists, and drug development professionals in leveraging this versatile reagent for the synthesis of novel compounds with potential pharmacological applications.
Key Applications in Organic Synthesis
The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction enables the efficient synthesis of a wide array of substituted biphenyls, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The presence of the 2-methoxy and 3-methyl substituents can influence the reaction's efficiency and the properties of the resulting biaryl products. While specific data for this exact boronic acid is not extensively published, the electronic and steric nature of its substituents suggests its utility in creating diverse molecular architectures.
Biphenyl derivatives are of significant pharmacological importance, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, anti-proliferative, anti-diabetic, immunosuppressant, analgesic, and anti-inflammatory properties.[1] The strategic introduction of the 2-methoxy-3-methylphenyl moiety can lead to the development of novel drug candidates with improved efficacy and selectivity.
Experimental Protocols: Representative Suzuki-Miyaura Coupling
The following protocols outline the general procedures for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. These protocols can be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
Reaction:
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), the palladium catalyst (0.03-0.05 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biphenyl.
Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd@Fe3O4@C | K₂CO₃ | EtOH/H₂O | 80 | - | >99 | [2] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 12 | 92 | [3] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | GO@NHC-Pd | K₂CO₃ | H₂O | 100 | 1 | 95 |
Visualizing the Synthetic Workflow and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Potential Pharmacological Significance
While specific biological activities of compounds directly derived from this compound are yet to be extensively reported, the broader class of biphenyls is known to interact with various biological targets. For instance, many small molecule inhibitors of the PD-1/PD-L1 axis, a critical immune checkpoint in cancer therapy, possess a biphenyl core structure.[4] The unique electronic and steric properties conferred by the 2-methoxy-3-methylphenyl moiety could lead to the discovery of novel inhibitors with enhanced potency and selectivity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern offers opportunities for the creation of novel molecular architectures with potential applications in drug discovery and materials science. The protocols and data presented in this application note provide a solid foundation for researchers to explore the full potential of this promising reagent. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to uncover new therapeutic agents and functional materials.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Methoxy-3-methylphenylboronic acid
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of Suzuki coupling reactions involving 2-Methoxy-3-methylphenylboronic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling reaction with this compound, a sterically hindered and electron-rich substrate.
Q1: I am observing very low to no product yield. What are the primary factors to investigate?
A1: Low product yield in a Suzuki coupling with a sterically hindered boronic acid like this compound can stem from several factors. The most critical parameters to re-evaluate are your choice of catalyst system (palladium precursor and ligand), the base, and the solvent. The steric hindrance from the ortho-methoxy and meta-methyl groups can significantly slow down the transmetalation step of the catalytic cycle.
Key Troubleshooting Steps:
-
Ligand Selection: Standard ligands like PPh3 may be ineffective. Consider using more sterically bulky and electron-rich phosphine ligands, which can promote the reductive elimination step and stabilize the palladium catalyst. Buchwald or Fu's phosphine ligands are often excellent choices for challenging substrates.
-
Base Strength and Solubility: The choice of base is crucial. A base that is too weak may not facilitate the transmetalation step effectively. Conversely, a base that is too strong can lead to side reactions. The solubility of the base in your chosen solvent is also important for reaction efficiency.
-
Solvent System: The solvent plays a significant role in solubilizing the reactants and the base, and it can also influence the stability and activity of the catalyst. A combination of a non-polar solvent (like toluene or dioxane) with a polar aprotic co-solvent and water is often effective.
-
Reaction Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for sterically hindered substrates. However, be mindful of potential catalyst decomposition or side reactions at excessively high temperatures.
Q2: My reaction is not going to completion, and I see starting material remaining. What should I try?
A2: Incomplete conversion is a common issue. If you have already optimized the core components (ligand, base, solvent), consider the following:
-
Catalyst Loading: For challenging substrates, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes drive the reaction to completion.
-
Reaction Time: Sterically hindered substrates may simply require longer reaction times. Monitor your reaction by TLC or LC-MS to track the consumption of starting materials.
-
Degassing: Ensure that your reaction mixture has been thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. Techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) are essential.
Q3: I am observing significant amounts of a homocoupling byproduct of my boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid (protodeboronation followed by coupling) is a frequent side reaction, often exacerbated by the presence of oxygen and certain palladium catalysts.
Strategies to Minimize Homocoupling:
-
Use a Palladium(II) Precursor: Palladium(0) sources can sometimes promote homocoupling. Using a stable Pd(II) precursor that is reduced in situ can be a better approach.
-
Control Reactant Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) is common, but a very large excess can lead to more homocoupling.
-
Thorough Degassing: As mentioned, rigorously removing oxygen from your reaction setup is critical to suppress this side reaction.
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor and ligand combination is best for this compound?
A1: There is no single "best" combination, as the optimal choice can depend on the specific aryl halide coupling partner. However, for sterically hindered boronic acids, catalyst systems known for high activity are recommended.
Table 1: Recommended Catalyst Systems for Hindered Substrates
| Palladium Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)2 | SPhos, XPhos, or RuPhos | 1 - 3 | High activity for sterically hindered substrates. |
| Pd2(dba)3 | Buchwald or Fu's phosphine ligands | 1 - 3 | Excellent for electron-rich and hindered partners. |
| Pd(PPh3)4 | (None, ligand is part of precursor) | 2 - 5 | Simple to use, but may be less effective. |
Q2: What is the best base and solvent combination to use?
A2: A common and effective combination for Suzuki couplings is an aqueous solution of a carbonate base in an organic solvent.
Table 2: Common Base and Solvent Systems
| Base | Solvent System | Typical Concentration | Notes |
| K2CO3 | Dioxane / H2O (4:1) | 2 M aqueous solution | A robust, general-purpose system. |
| Cs2CO3 | Toluene / H2O (4:1) | 2 M aqueous solution | Often provides higher yields, especially for difficult couplings. |
| K3PO4 | 1-Butanol | N/A (solid) | An effective system, particularly for heteroaryl substrates. |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K2CO3, 2.0 mmol).
-
Catalyst Addition: In a separate vial, mix the palladium precursor (e.g., Pd(OAc)2, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol). Add this catalyst mixture to the reaction vessel.
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water). Seal the vessel and thoroughly degas the mixture by sparging with argon or nitrogen for 15-20 minutes, or by using the freeze-pump-thaw method (three cycles).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Technical Support Center: Cross-Coupling Reactions of 2-Methoxy-3-methylphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Methoxy-3-methylphenylboronic acid in cross-coupling reactions. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The most common side reactions encountered are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of 2-methoxy-3-methylbenzene.[1] Homocoupling results in the dimerization of the boronic acid to form 2,2'-dimethoxy-3,3'-dimethylbiphenyl. The presence of oxygen can promote homocoupling.[2]
Q2: How do the ortho-methoxy and meta-methyl substituents influence the reactivity of this boronic acid?
A2: The substituent pattern of this compound introduces a combination of electronic and steric effects that can impact its reactivity:
-
Electronic Effects: The methoxy group is electron-donating, which can increase the electron density on the aromatic ring, making it more nucleophilic and potentially facilitating the transmetalation step.
-
Steric Hindrance: The presence of two substituents in the ortho and meta positions creates steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the boronic acid to the palladium catalyst, potentially slowing down the reaction rate.[3]
-
Chelation Effect: The ortho-methoxy group has the potential to coordinate with the palladium catalyst. This chelation can influence the geometry of the transition state and affect the reaction's selectivity and efficiency.[4]
Q3: My reaction is showing low to no yield. What are the first troubleshooting steps?
A3: Low or no yield is a common issue. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand: Ensure your palladium catalyst and ligand are active. For sterically hindered substrates like this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective than standard ligands like PPh₃.
-
Base Selection: The choice of base is critical. Weaker bases like K₂CO₃ or K₃PO₄ are often a good starting point. Stronger bases may be required for challenging couplings but can also promote side reactions.
-
Solvent and Degassing: Ensure your solvents are anhydrous and thoroughly degassed. Oxygen can lead to catalyst deactivation and promote homocoupling.[2]
-
Temperature: The reaction may require elevated temperatures (80-110 °C) to overcome the steric hindrance.
Troubleshooting Guide
Issue 1: Significant Protodeboronation Observed
If you observe a significant amount of the protodeboronated byproduct (2-methoxy-3-methylbenzene), consider the following strategies:
| Strategy | Description |
| Use a Boronic Ester | Convert the boronic acid to a more stable pinacol (Bpin) or MIDA ester. These derivatives exhibit a "slow-release" of the boronic acid during the reaction, keeping its concentration low and minimizing protodeboronation.[1] |
| Anhydrous Conditions | Water can be a proton source for protodeboronation. Ensure all reagents and solvents are scrupulously dried. |
| Milder Base | Strong bases can accelerate protodeboronation. Consider using a weaker base such as KF or CsF. |
| Optimize Reaction Time | Shorter reaction times, if sufficient for product formation, can limit the extent of protodeboronation. |
Issue 2: High Levels of Homocoupling Product Detected
The formation of 2,2'-dimethoxy-3,3'-dimethylbiphenyl indicates that homocoupling is a competing process. To mitigate this:
| Strategy | Description |
| Rigorous Degassing | Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) to remove oxygen, a known promoter of homocoupling.[2] |
| Use a Pd(0) Source | Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions. |
| Slow Addition of Boronic Acid | Adding the boronic acid solution slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction. |
| Ligand Selection | Bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling. |
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction involving this compound. Optimization of specific parameters will likely be necessary for your particular substrate.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the competing reactions and troubleshooting strategies, the following diagrams illustrate the key processes.
Caption: Competing pathways in the Suzuki-Miyaura coupling of this compound.
Caption: A logical workflow for troubleshooting common issues in the cross-coupling reaction.
References
Technical Support Center: Deboronation of 2-Methoxy-3-methylphenylboronic Acid
This guide provides troubleshooting advice and frequently asked questions for researchers working with 2-methoxy-3-methylphenylboronic acid, focusing on the common side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the loss of the boronic acid functional group.[1] For this compound, this undesired side reaction leads to the formation of 2-methoxy-3-methylbenzene, reducing the yield of the desired cross-coupling product (e.g., in Suzuki-Miyaura reactions).[1] The propensity for this reaction is highly variable and depends on factors like pH, temperature, and the electronic properties of the aryl group.[1]
Q2: How do the substituents (2-methoxy, 3-methyl) on my specific boronic acid affect its stability?
A: The electronic and steric effects of substituents significantly influence the rate of protodeboronation. The ortho-methoxy group in your compound can have a complex effect. While methoxy groups are generally electron-donating, which can accelerate base-catalyzed protodeboronation, their position ortho to the boronic acid can also lead to intramolecular interactions that may stabilize the compound.[2] The acidity of an ortho-substituted phenylboronic acid is often higher than its para-isomer, which can lead to increased formation of byproducts from side reactions like protodeboronation.[2]
Q3: Under what conditions is protodeboronation of arylboronic acids most likely to occur?
A: Protodeboronation is frequently observed under the basic aqueous conditions typical of many cross-coupling reactions.[3][4] The reaction can be catalyzed by both acid and base.[1] In basic media, the boronic acid is converted to the more reactive boronate anion ([ArB(OH)₃]⁻), which is more susceptible to cleavage.[5] High reaction temperatures and prolonged reaction times also increase the extent of protodeboronation.[6]
Q4: Can I use a boronic ester derivative to prevent this issue?
A: Yes, using a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester, is a common strategy to enhance stability.[5][7] These derivatives are generally more stable to protodeboronation than the free boronic acids.[5] MIDA boronates are particularly robust and can release the active boronic acid slowly under specific basic conditions, keeping its concentration low and minimizing side reactions.[1][8] However, it's important to note that esterification does not always guarantee greater stability, and some esters can hydrolyze back to the more labile boronic acid during the reaction.[9][10]
Q5: How should I store this compound to maximize its shelf-life?
A: Phenylboronic acids should be stored in a cool, dark, and dry place.[11] Many are sensitive to ambient conditions and can degrade over time.[12] For this compound, storage at room temperature in a sealed container is often recommended, though refrigeration (2-8°C) may be preferred for long-term stability.[13] Always handle the material under an inert atmosphere if possible to minimize exposure to moisture.
Troubleshooting Guide
This section addresses common problems encountered during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product; Deboronated Byproduct Detected | 1. Reaction Conditions Too Harsh: High temperatures and strong bases accelerate protodeboronation.[6] | • Lower the Temperature: Attempt the reaction at the lowest temperature that allows for catalytic turnover (e.g., start at 60-80 °C).[6] • Optimize the Base: Switch to a milder, non-hydroxide base like K₃PO₄ or Cs₂CO₃. Strong bases like NaOH or KOH are more likely to promote the side reaction.[6] |
| 2. Presence of Water: Excess water can act as a proton source, facilitating protodeboronation, especially after hydrolysis of a more stable boronic ester.[6] | • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Consider adding activated molecular sieves (e.g., 4Å) to the reaction.[6] | |
| 3. Inefficient Catalytic System: A slow cross-coupling reaction exposes the boronic acid to potentially degrading conditions for a longer period.[6] | • Optimize Catalyst/Ligand: Increase catalyst loading slightly or switch to a more active system (e.g., using robust phosphine ligands) to accelerate the desired reaction, allowing it to outcompete protodeboronation.[6] | |
| 4. Boronic Acid Instability: The free boronic acid is inherently susceptible to decomposition under the reaction conditions. | • Use a Stabilized Surrogate: Convert the boronic acid to a more stable derivative like a MIDA boronate or a trifluoroborate salt. These reagents provide a "slow release" of the boronic acid in situ, keeping its concentration low.[1][7] | |
| Incomplete Reaction; Starting Material Remains | 1. Insufficient Base Strength/Solubility: The chosen base may not be strong enough or soluble enough to facilitate the catalytic cycle effectively. | • Change the Base: If using a mild base like K₃PO₄, ensure it is finely powdered. If the reaction is still sluggish, consider a slightly stronger base like K₂CO₃, but monitor carefully for deboronation. |
| 2. Catalyst Deactivation: The palladium catalyst may have been deactivated. | • Use a Pre-activated Catalyst: Employ a pre-formed, active Pd(0) catalyst. • Ensure Degassed Solvents: Oxygen can oxidize and deactivate the catalyst. Ensure all solvents are properly degassed before use. | |
| Difficulty Purifying Product from Boron-Containing Impurities | 1. Boronic Acid/Ester Hydrolysis: Residual boronic acid or byproducts can complicate purification. | • Aqueous Workup: Perform an aqueous wash with a mild base (e.g., dilute NaOH solution) to extract acidic boron species into the aqueous layer. • Silica Gel Chromatography: Boronic acids can sometimes streak on silica gel.[5] Consider using a different stationary phase or adding a small amount of a modifying solvent to the eluent. |
Experimental Protocols
Protocol 1: General Procedure for Controlled Protodeboronation (for Analytical/Reference Purposes)
This protocol describes a method to intentionally induce protodeboronation for the synthesis of a reference standard (2-methoxy-3-methylbenzene).
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Setup: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the solution.
-
Reaction Execution: Heat the mixture to a moderate temperature (e.g., 80-100 °C) and stir. The reaction is deliberately run under conditions known to favor protodeboronation.
-
Monitoring: Track the disappearance of the starting material and the formation of 2-methoxy-3-methylbenzene using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography if necessary.
Protocol 2: Monitoring Protodeboronation by ¹H NMR
This method allows for quantifying the rate of protodeboronation under specific reaction conditions.
-
Sample Preparation: Prepare a stock solution of a stable internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., D₂O/dioxane-d₈).
-
Reaction Setup: In an NMR tube, combine this compound, the chosen base, and the internal standard solution. This setup should mimic your planned reaction conditions but exclude the cross-coupling partners (aryl halide and catalyst).[7]
-
Data Acquisition: Acquire an initial ¹H NMR spectrum (t=0). Then, place the NMR tube in a heated oil bath or NMR spectrometer probe set to the desired reaction temperature.[7]
-
Analysis: Acquire subsequent spectra at regular time intervals. By integrating the signals corresponding to the starting boronic acid, the deboronated product, and the internal standard, you can determine the rate and extent of protodeboronation under those specific conditions.
Visualizations
Experimental Workflow for Protodeboronation
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lookchem.com [lookchem.com]
Technical Support Center: Homocoupling of 2-Methoxy-3-methylphenylboronic acid
Welcome to the technical support center for the homocoupling of 2-Methoxy-3-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental guidance for the synthesis of 2,2'-Dimethoxy-3,3'-dimethylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a homocoupling reaction with this compound?
A: The primary challenge stems from the steric hindrance imposed by the ortho-methoxy and meta-methyl groups. These substituents can impede the necessary steps in the catalytic cycle, such as transmetalation and reductive elimination, potentially leading to lower reaction rates and yields.[1][2][3] The development of efficient protocols for sterically demanding couplings is an ongoing area of research.[1]
Q2: My reaction is resulting in a low yield of the desired 2,2'-Dimethoxy-3,3'-dimethylbiphenyl. What are the common causes?
A: Low yields in this homocoupling reaction can be attributed to several factors:
-
Catalyst Deactivation: Oxygen can deactivate the palladium catalyst. It is crucial to perform the reaction under an inert atmosphere.[4][5]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, especially under aqueous or high-temperature conditions.[4][5][6]
-
Inefficient Catalyst System: The combination of palladium source and ligand may not be optimal for this sterically hindered substrate.[7][8]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and facilitating the catalytic cycle.[7][9]
-
Poor Reagent Quality: Degradation of the boronic acid or impurities in the reagents or solvents can adversely affect the reaction outcome.[4][5]
Q3: How can I minimize the protodeboronation side reaction?
A: To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Employ anhydrous and thoroughly degassed solvents.[4][5]
-
Select a Milder Base: Strong bases can sometimes promote protodeboronation. Screening milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[4]
-
Use a More Stable Boronic Acid Derivative: Converting the boronic acid to a more stable form, such as a pinacol ester, can reduce decomposition.[4][10]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of this side reaction.[4]
Q4: What type of palladium catalyst and ligand system is recommended for this sterically hindered substrate?
A: For sterically demanding couplings, bulky and electron-rich phosphine ligands are often required to promote the crucial oxidative addition and reductive elimination steps.[7][8] Ligand systems like those developed by Buchwald (e.g., SPhos, XPhos) are frequently effective.[7][10] Using a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that easily generates the active Pd(0) species is often preferred over Pd(II) sources like Pd(OAc)₂, as Pd(II) requires an initial reduction step that can sometimes be inefficient or lead to side reactions.[11][12][13]
Q5: Can oxygen in the reaction mixture promote homocoupling?
A: Yes, in palladium-catalyzed reactions, the presence of dioxygen can play a crucial role in promoting the homocoupling of arylboronic acids.[11][14] The mechanism can involve the formation of a palladium peroxo complex which reacts with the boronic acid.[14] Therefore, while oxygen can drive the desired homocoupling, its presence must be carefully controlled as it can also lead to catalyst deactivation and other unwanted side reactions like oxidation of the boronic acid to a phenol.[6] For reproducible results, it is generally recommended to conduct the reaction under a controlled inert atmosphere.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: The reaction is not proceeding, and I am recovering only the starting material.
-
Question: I have set up the reaction, but TLC/LC-MS analysis shows only the this compound starting material even after several hours. What should I check first?
-
Answer: The first step is to verify the integrity of your catalytic system.
-
Check the Palladium Source: Ensure your palladium catalyst is active. Pd(II) sources can degrade over time, and phosphine ligands are susceptible to oxidation.[4] Use a fresh batch of catalyst and ligand stored under an inert atmosphere.
-
Ensure an Inert Atmosphere: Oxygen can kill the catalyst. Ensure your reaction flask was properly sealed and purged with an inert gas (Argon or Nitrogen).[4][5][7]
-
Verify the Base: The base is essential for activating the boronic acid.[7] Ensure you have added the correct equivalent of a suitable, dry base.
-
Issue 2: The reaction is messy, with multiple unidentified spots on the TLC plate.
-
Question: My reaction mixture shows a complex mixture of byproducts, and isolating the desired 2,2'-Dimethoxy-3,3'-dimethylbiphenyl is difficult. What could be the cause?
-
Answer: A complex reaction mixture often points to side reactions or reagent decomposition.
-
Lower the Reaction Temperature: High temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer duration.[7]
-
Screen Different Bases: The choice of base can significantly influence the reaction's selectivity. Screen a variety of bases, such as K₃PO₄, Cs₂CO₃, or KF, to find one that minimizes byproduct formation.[7]
-
Check Boronic Acid Stability: The starting boronic acid may be decomposing under the reaction conditions. Consider converting it to a more stable pinacol ester and using that in the coupling reaction.[10]
-
Issue 3: I observe the formation of 2-Methoxy-3-methylphenol as a significant byproduct.
-
Question: Besides the desired homocoupled product, I am also isolating 2-Methoxy-3-methylphenol. How can I prevent this?
-
Answer: The formation of phenols is a known side reaction resulting from the oxidation of the arylboronic acid.[6] This is often promoted by the presence of certain oxidants or residual oxygen.
-
Improve Degassing: Enhance your degassing procedure for the solvent and reaction mixture to rigorously exclude oxygen.[13]
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate side reactions that occur during the in-situ reduction of Pd(II) precursors.[13]
-
Quantitative Data Summary
The tables below summarize general conditions and their impact on Suzuki-Miyaura type homocoupling reactions, providing a starting point for optimization.
Table 1: Effect of Palladium Source & Ligand on Homocoupling of Sterically Hindered Arylboronic Acids
| Palladium Source (mol%) | Ligand (mol%) | Typical Yield Range | Key Considerations |
| Pd(OAc)₂ (2-5%) | SPhos (4-10%) | Moderate to High | Bulky, electron-rich ligand is effective for hindered substrates.[7][10] |
| Pd₂(dba)₃ (1-3%) | XPhos (2-6%) | Moderate to High | Pd(0) source avoids the pre-catalyst reduction step.[11][13] |
| Pd(PPh₃)₄ (3-5%) | None | Low to Moderate | Often less effective for sterically demanding couplings.[15] |
| PEPPSI-IPr (2-4%) | None | Moderate to High | N-Heterocyclic Carbene (NHC) ligands can be very effective.[11] |
Table 2: Influence of Base and Solvent on Homocoupling Reactions
| Base (Equivalents) | Solvent | Temperature (°C) | General Outcome |
| K₂CO₃ (2-3) | Toluene/H₂O | 80-110 | Common conditions, but may be less effective for hindered substrates.[9] |
| K₃PO₄ (2-3) | Dioxane | 80-100 | Often a good choice for challenging couplings, minimizes protodeboronation.[4][13] |
| Cs₂CO₃ (2-3) | THF | 65-80 | Highly effective base, but more expensive.[4][9] |
| KF (3) | Dioxane | 100 | Fluoride ions can promote transmetalation.[4] |
Experimental Protocols
General Protocol for the Homocoupling of this compound
This protocol provides a general starting point. Optimization for yield and purity may be required.
Materials:
-
This compound (1.0 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, finely ground, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).[13]
-
Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, the ligand, and the base under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the rigorous removal of dissolved oxygen.[13]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5][7]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[7]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,2'-Dimethoxy-3,3'-dimethylbiphenyl.[13]
Visual Diagrams
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 2-Methoxy-3-methylphenylboronic Acid Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of products derived from reactions involving 2-Methoxy-3-methylphenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of biaryl products synthesized using this compound.
Problem 1: My desired product is contaminated with unreacted this compound, and they co-elute during column chromatography.
-
Possible Cause: The polarity of your target molecule is very similar to that of the boronic acid starting material. Boronic acids can also streak on silica gel, leading to poor separation.
-
Solution: An acid-base extraction is a highly effective method to selectively remove the acidic boronic acid.[1]
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with an aqueous solution of a base, for example, 1M sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃). The this compound will be deprotonated to its water-soluble boronate salt and partition into the aqueous layer.
-
Separate the organic layer, which now contains your desired product, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The boronic acid can be recovered from the aqueous layer by acidification with an acid like 1M HCl, followed by extraction with an organic solvent.[1]
-
Problem 2: After purification, my product is still contaminated with a significant amount of a symmetrical biaryl, 2,2'-dimethoxy-3,3'-dimethylbiphenyl.
-
Possible Cause: This impurity is the result of homocoupling of this compound. This side reaction is often promoted by the presence of oxygen or if a Pd(II) salt is used as a precatalyst.
-
Solution:
-
Prevention during reaction: The most effective approach is to prevent its formation during the reaction. This can be achieved by thoroughly degassing all solvents and ensuring the reaction is carried out under a strict inert atmosphere (e.g., nitrogen or argon).
-
Purification: If the homocoupling product has already formed, careful column chromatography is typically required for its removal. The polarity of the homocoupled product may be very similar to the desired product, so a shallow elution gradient and careful fraction collection are necessary.
-
Problem 3: My final product is off-color (grey or black), and I suspect palladium catalyst contamination.
-
Possible Cause: Residual palladium catalyst from the reaction has not been effectively removed.
-
Solution: Several methods can be employed to remove residual palladium:
-
Filtration through Celite®: Dissolve the crude product in a suitable solvent and pass the solution through a plug of Celite®. This can remove finely dispersed palladium black.
-
Aqueous Washes: Washing the organic solution of your product with an aqueous solution of sodium bisulfite (NaHSO₃) can help in scavenging some palladium residues.[1]
-
Activated Carbon Treatment: Stirring the solution of your product with activated carbon for a period, followed by filtration, can effectively adsorb residual palladium.
-
Specialized Scavengers: For very low levels of palladium contamination, commercially available silica-based scavengers with thiol or amine functional groups are highly effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction with this compound?
A1: The most common impurities include:
-
Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.
-
Homocoupling Product: The symmetrical biaryl formed from the coupling of two molecules of this compound.
-
Protodeborylation Product: The boronic acid group is replaced by a hydrogen atom, resulting in 2-methoxy-3-methylbenzene. This is more likely under harsh basic conditions or in the presence of excess water.
-
Palladium Catalyst Residues: Residual palladium from the catalyst.
-
Ligand-Related Impurities: If phosphine ligands are used, their oxides (e.g., triphenylphosphine oxide) can be present as impurities.
Q2: My product is a phenol, and it streaks badly during silica gel chromatography. How can I improve the separation?
A2: Tailing or streaking of phenolic compounds on silica gel is common due to the acidic nature of the phenol interacting with the silica. To mitigate this, you can add a small amount of a weak acid, such as acetic acid (0.5-1%), to your eluent system.[2] This suppresses the ionization of the phenolic hydroxyl group and leads to sharper peaks and better separation.
Q3: Is recrystallization a good method to purify the biaryl products from these reactions?
A3: Yes, if your product is a solid, recrystallization is an excellent final purification step to obtain a highly pure, crystalline material.[1] The choice of solvent is crucial and needs to be determined empirically.
Q4: How can I avoid the formation of the protodeborylation byproduct?
A4: Protodeborylation is often promoted by high temperatures and the presence of water. To minimize this side reaction, use anhydrous solvents and, if possible, a non-aqueous base. If an aqueous base is necessary, use the minimum amount of water required.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction to Remove Unreacted Boronic Acid
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc).
-
Extraction: Transfer the solution to a separatory funnel and wash with 1M NaOH (2 x 50 mL for a 1 mmol scale reaction).
-
Separation: Collect the organic layer. The aqueous layers contain the sodium salt of the unreacted boronic acid.
-
Washing: Wash the organic layer with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, now free of boronic acid.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Standard flash-grade silica gel.
-
Mobile Phase (Eluent): A common starting point for biaryl compounds is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis. For example, start with a low polarity mixture (e.g., 95:5 hexanes:EtOAc) and gradually increase the polarity.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the column without air bubbles.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring by TLC to isolate the desired product.
Protocol 3: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the impure solid product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like hexanes/ethyl acetate) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[3][4]
-
Dissolution: In a flask, dissolve the impure product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Common Solvents for Column Chromatography of Biaryl Compounds
| Solvent System (v/v) | Polarity | Typical Application |
| Hexanes / Ethyl Acetate | Low to Medium | General purpose for moderately polar biaryls. |
| Hexanes / Dichloromethane | Low to Medium | Useful for less polar compounds. |
| Toluene / Ethyl Acetate | Medium | Can provide different selectivity compared to aliphatic/ester mixtures. |
Table 2: Suggested Solvents for Recrystallization of Biaryl Products
| Solvent(s) | Comments |
| Ethanol or Isopropanol | Good for moderately polar crystalline compounds. |
| Ethyl Acetate / Hexanes | A two-solvent system where the product is dissolved in hot ethyl acetate and hexanes are added until turbidity appears.[3] |
| Toluene | Suitable for less polar, aromatic compounds. |
| Water | Generally not suitable for biaryl compounds unless they possess highly polar functional groups.[3] |
Visualizations
Caption: A typical purification workflow for products from this compound reactions.
Caption: A decision-making diagram for troubleshooting common purification issues.
References
Technical Support Center: Palladium Catalyst Removal in 2-Methoxy-3-methylphenylboronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 2-Methoxy-3-methylphenylboronic acid.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts and offers step-by-step solutions.
Problem 1: Incomplete Palladium Removal After Filtration
-
Symptoms:
-
The filtrate remains colored (e.g., black, grey, brown).
-
Analysis of the product by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) reveals high levels of residual palladium.[1]
-
-
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Fine Palladium Particles | 1. Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).[1] 2. Optimize Celite® Filtration: Ensure the Celite® bed is 1-2 cm thick and well-compacted. Pre-wetting the pad with the reaction solvent can improve its efficacy.[1] 3. Double Filtration: Pass the filtrate through a second Celite® pad or a finer filter.[1] |
| Soluble Palladium Species | 1. Switch Removal Method: Filtration is only effective for heterogeneous catalysts. For soluble palladium, utilize scavengers, precipitation, or chromatography.[1][2] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent. |
| Colloidal Palladium | 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[1] |
| Chelation by Product | The ortho-methoxy group in the this compound starting material, and potentially in the final product, may chelate with the palladium center, keeping it in solution. 1. Use a Stronger Scavenger: Employ a scavenger with a high affinity for palladium, such as thiol-based scavengers, which can effectively compete with the product for palladium binding.[3] 2. pH Adjustment: Altering the pH of the solution may disrupt the chelation, allowing for easier removal. |
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms:
-
Residual palladium levels remain above the acceptable limit after treatment with a scavenger.
-
-
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[1] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol-based, amine-based, DMT-based) to identify the most effective one for your specific product and reaction conditions.[1] |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Amount: Incrementally increase the equivalents of the scavenger relative to the palladium catalyst. 2. Extend Reaction Time: Allow for a longer stirring time for the scavenger with the reaction mixture. 3. Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can improve the scavenging efficiency.[2] |
| Product Binding to Scavenger | 1. Minimize Scavenger Loading: Use the minimum effective amount of scavenger to reduce product loss.[1] 2. Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[1] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a Suzuki coupling reaction involving this compound?
A1: The most common methods include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica- or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[2]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor.[2]
-
Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst.[2]
-
Extraction: Liquid-liquid extraction can be used to partition water-soluble palladium salts into an aqueous phase.[1]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
Nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.
-
Form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?
-
Desired final palladium concentration: Pharmaceutical applications often require very low levels (<10 ppm).[4]
-
Scale of the reaction: Some methods are more scalable than others.
Q3: Can the methoxy group on my boronic acid affect palladium removal?
A3: Yes. Methoxy groups, especially when positioned ortho to the reaction site, can chelate with the palladium catalyst. This can make the palladium more soluble and potentially more difficult to remove by simple filtration. In such cases, using a strong chelating scavenger is often the most effective approach.
Q4: Is activated carbon a good option for palladium removal?
A4: Activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[5] However, it can lack selectivity and may lead to non-specific adsorption of the desired product, resulting in yield loss.[2] Its efficiency can also be lower compared to specialized metal scavengers.
Q5: What are metal scavengers and how do they work?
A5: Metal scavengers are solid-supported or soluble agents with functional groups that have a high affinity for specific metals. For palladium, common functional groups include thiols, amines, and thioureas.[1][6] When added to the reaction mixture, the scavenger selectively binds to the palladium, and the resulting complex can be easily removed by filtration.
Data Presentation
Table 1: Comparison of Palladium Scavenger Efficiency
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Thiol-based Silica | >1,300 | 2 | >99.8% | [3] |
| MP-TMT (Polystyrene-based) | 330 | 10-30 | ~90-97% | [7] |
| Activated Carbon | 2239 | 20 | 99.1% | [7] |
| Dual-Pore Thiol-Modified Silica | 5-50 | <1 | >80-98% | [4][8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Reaction Work-up: After the Suzuki coupling reaction is complete, perform your standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Selection: Ensure the crude product is dissolved in a solvent compatible with the chosen scavenger (e.g., THF, DCM, Toluene).[2]
-
Scavenger Addition: Add the selected scavenger (e.g., SiliaMetS® Thiol) to the solution of your crude product. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity, but a common starting point is 5-10 weight percent relative to the crude product.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[2]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[2]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique to confirm removal to the desired level.[2]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF).[2]
-
Addition of Activated Carbon: Add powdered activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture vigorously for 1-4 hours at room temperature or slightly elevated temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that activated carbon can be very fine and may require a well-packed Celite® pad to prevent it from passing through.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[2]
-
Concentration: Concentrate the filtrate to obtain the purified product.[2]
-
Analysis: Analyze the purified product for residual palladium content.[2]
Visualizations
Caption: Workflow for selecting a palladium removal method.
Caption: Decision logic for troubleshooting scavenger inefficiency.
References
Technical Support Center: 2-Methoxy-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Methoxy-3-methylphenylboronic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its use in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary challenges stem from its steric hindrance and electronic properties. The presence of two ortho-substituents, a methoxy and a methyl group, can significantly impact the reaction's efficiency. Key issues include:
-
Low Reactivity and Poor Yields: The bulky ortho-substituents can hinder the approach of the boronic acid to the palladium catalyst, slowing down the transmetalation step of the catalytic cycle.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-methoxy-3-methylbenzene. This process is often promoted by high temperatures and the presence of aqueous bases.
-
Homocoupling: The self-coupling of two molecules of the boronic acid can occur, forming a symmetrical biaryl byproduct and consuming the starting material.
Q2: How can I improve the yield of my Suzuki-Miyaura reaction with this boronic acid?
A2: Optimizing the reaction conditions is crucial. Consider the following strategies:
-
Catalyst and Ligand Selection: Employing bulky, electron-rich phosphine ligands can enhance the catalytic activity. Ligands such as SPhos, XPhos, and RuPhos are often effective for sterically demanding substrates.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in combination with solvents like dioxane, toluene, or dimethylformamide (DMF) are often good starting points.
-
Temperature Control: While heating is generally required, excessive temperatures can promote side reactions. A careful optimization of the reaction temperature is recommended.
Q3: What should I do if I observe significant protodeboronation?
A3: To minimize protodeboronation, you can:
-
Use Anhydrous Conditions: Switching to anhydrous solvents can sometimes reduce the extent of this side reaction.
-
Convert to a Boronate Ester: Boronic acids can be converted to more stable derivatives, such as pinacol boronate esters. These esters can then be used in the coupling reaction, often exhibiting greater stability.
Q4: Is this compound stable for long-term storage?
A4: Like many boronic acids, this compound can be sensitive to air and moisture. It is recommended to store it in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Troubleshooting Guides
Problem 1: Low or No Conversion to the Desired Product
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure the reaction is performed under an inert atmosphere to prevent catalyst deactivation. |
| Steric Hindrance | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) to facilitate the catalytic cycle. |
| Inappropriate Base | Screen different bases. Weaker bases like K₂CO₃ or Cs₂CO₃ may be more effective than strong bases. |
| Suboptimal Solvent | Try different solvents or solvent mixtures. Aprotic polar solvents like dioxane or DMF can be effective. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C, while monitoring for byproduct formation. |
Problem 2: Significant Formation of Byproducts (Protodeboronation and Homocoupling)
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Lower the reaction temperature to disfavor these side reactions. |
| Presence of Water and Strong Base | Use anhydrous solvents and a weaker base. |
| High Concentration of Boronic Acid | Consider a slow addition of the boronic acid to the reaction mixture to keep its instantaneous concentration low. |
| Oxygen in the Reaction Mixture | Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: A general workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing reaction pathways for this compound.
Technical Support Center: 2-Methoxy-3-methylphenylboronic Acid
Welcome to the technical support center for 2-Methoxy-3-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this sterically hindered boronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields with sterically hindered boronic acids like this compound are a common challenge. The primary reason is the steric hindrance around the boronic acid functionality, which can impede key steps in the catalytic cycle. Here are the most common causes and troubleshooting steps:
-
Inefficient Catalytic System: The choice of palladium catalyst and ligand is critical for coupling sterically hindered partners. Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive palladium(0) species and facilitate the challenging oxidative addition and reductive elimination steps.
-
-
Inappropriate Base Selection: The base plays a crucial role in activating the boronic acid. A base that is too weak may not facilitate transmetalation effectively, while a base that is too strong can promote side reactions.
-
Solution: For sterically hindered couplings, moderately strong, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) is a common and effective choice. Cesium carbonate (Cs₂CO₃) can also be effective. It is advisable to use the base as a fine powder to maximize its surface area.
-
-
Suboptimal Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Solution: Anhydrous, degassed solvents such as dioxane, toluene, or THF are commonly used. For reactions involving phosphate or carbonate bases, the addition of a small amount of water can sometimes be beneficial by aiding in the dissolution of the base.
-
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-methoxy-3-methylbenzene and reducing the yield of the desired product.
-
Solution: To mitigate protodeboronation, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. Boronate esters provide a "slow-release" of the boronic acid during the reaction, keeping its concentration low and minimizing decomposition. Running the reaction under strictly anhydrous conditions can also help.
-
Below is a troubleshooting workflow to address low yields:
Question 2: I am observing a significant amount of a byproduct with a mass corresponding to 2-methoxy-3-methylbenzene. What is happening and how can I prevent it?
Answer: This is a clear indication of protodeboronation, a common side reaction with electron-rich and sterically hindered boronic acids.
-
Cause: The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, often promoted by the presence of water and certain bases.
-
Prevention Strategies:
-
Use a Boronate Ester: Convert this compound to its pinacol ester. This derivative is more stable and will slowly hydrolyze in the reaction mixture to provide the boronic acid, minimizing its concentration and thus the rate of protodeboronation.
-
Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous. Water can act as a proton source for this side reaction.
-
Milder Base: Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF), especially if your coupling partner is highly reactive.
-
Optimize Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these can favor the decomposition of the boronic acid.
-
Question 3: My reaction has stalled, and I still have unreacted starting materials. What should I do?
Answer: A stalled reaction can be due to catalyst deactivation or insufficient reactivity of the coupling partners.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen.
-
Solution: Ensure that the reaction mixture was properly degassed before heating. You can try adding a fresh portion of the catalyst and ligand to the reaction mixture.
-
-
Insufficient Reactivity: The combination of steric hindrance and the electronic properties of your substrates may require more forcing conditions.
-
Solution: If using a milder catalyst system, consider switching to a more robust one with a bulky phosphine ligand. Increasing the reaction temperature in small increments (e.g., 10 °C) may also help to drive the reaction to completion. However, be mindful that higher temperatures can also increase the rate of side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction?
A1: The Suzuki-Miyaura coupling follows a catalytic cycle involving a palladium catalyst. The main steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (which is activated by a base to form a more nucleophilic boronate species) is transferred to the palladium complex.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Q2: Which palladium catalysts and ligands are recommended for use with this compound?
A2: Due to the steric hindrance, highly active catalyst systems are recommended. Catalyst systems based on bulky, electron-rich biarylphosphine ligands are generally the most effective. Examples include:
-
Ligands: SPhos, XPhos, RuPhos.
-
Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃. These are typically used in combination. Pre-formed palladium complexes incorporating these ligands are also commercially available and can be very effective.
Q3: What are the best bases and solvents for Suzuki-Miyaura reactions with this boronic acid?
A3:
-
Bases: Finely powdered potassium phosphate (K₃PO₄) is a widely used and effective base for sterically hindered Suzuki couplings. Cesium carbonate (Cs₂CO₃) is also a good option.
-
Solvents: Anhydrous and degassed aprotic solvents are preferred. Good choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF). A mixture of an organic solvent with a small amount of water (e.g., dioxane/water 10:1) can also be effective, particularly when using inorganic bases.
Q4: How can I minimize the homocoupling of this compound?
A4: Homocoupling is the undesired reaction of two molecules of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the solvent and the reaction vessel is crucial. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Using a slight excess of the aryl halide relative to the boronic acid can also disfavor homocoupling.
Data Presentation
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of 2-methoxyphenylboronic acid (a close structural analog of this compound) with 3,4,5-tribromo-2,6-dimethylpyridine. This data can serve as a starting point for optimizing your reaction conditions.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | SPhos (5) | K₃PO₄ (3) | Toluene | 50 | 1 | 82 |
| 2 | Pd(OAc)₂ (5) | SPhos (5) | K₃PO₄ (3) | Toluene | 70 | 1 | 85 |
| 3 | Pd(OAc)₂ (5) | SPhos (5) | K₃PO₄ (3) | Toluene | 90 | 1 | 89 |
| 4 | Pd(OAc)₂ (5) | XPhos (5) | K₃PO₄ (3) | Toluene | 90 | 1 | 85 |
| 5 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (3) | Toluene | 90 | 1 | 88 |
Data adapted from a study on a structurally similar boronic acid and may require optimization for this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, palladium catalyst, ligand, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Ensure the flask is sealed and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS), checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Technical Support Center: Catalyst Loading Optimization for 2-Methoxy-3-methylphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 2-Methoxy-3-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the initial troubleshooting steps?
A1: When encountering low yields, a systematic assessment of the reaction parameters is crucial. Begin by verifying the quality and activity of your palladium catalyst and ligand. Ensure that all solvents are thoroughly degassed, as oxygen can lead to catalyst decomposition and the undesirable homocoupling of the boronic acid.[1] The choice of base and its stoichiometry are also critical; an inappropriate base can fail to activate the boronic acid sufficiently for transmetalation. Finally, confirm the purity of your this compound, as impurities can inhibit the catalytic cycle.
Q2: I am observing a significant amount of homocoupling product (biphenyl of my aryl halide). How can this be minimized?
A2: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.[1] Rigorous degassing of your solvents and reaction setup by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles is essential. Additionally, using a Pd(0) source directly or a pre-catalyst that efficiently generates the active Pd(0) species can be advantageous over Pd(II) sources, which can sometimes promote homocoupling during their in-situ reduction.
Q3: Protodeboronation (replacement of the boronic acid group with a hydrogen) appears to be a major side reaction. What strategies can I employ to mitigate this?
A3: Protodeboronation is a common challenge, especially with electron-rich or sterically hindered boronic acids. To minimize this, consider converting the this compound to a more stable boronate ester, such as a pinacol ester. This "slow-release" strategy maintains a low concentration of the active boronic acid throughout the reaction.[2] Using milder bases like K₃PO₄ or KF can also be effective, as strong bases can accelerate protodeboronation.[2] Furthermore, employing a more active catalyst system with bulky, electron-rich ligands can increase the rate of the desired cross-coupling, allowing it to outcompete the protodeboronation pathway.[2]
Q4: Could the ortho-methoxy and meta-methyl substituents on the phenylboronic acid be hindering the reaction?
A4: Yes, the steric hindrance introduced by the ortho- and meta-substituents on this compound can significantly slow down the key steps of the catalytic cycle, namely transmetalation and reductive elimination.[1] To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[1][3] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which is necessary to accommodate the sterically demanding substrates.[3] Additionally, the ortho-methoxy group can potentially chelate to the palladium center, which may influence the reaction outcome.[2][4]
Q5: What is a typical catalyst loading for a sterically hindered Suzuki-Miyaura coupling?
A5: For challenging couplings involving sterically hindered substrates, a higher catalyst loading in the range of 1-5 mol% is often a good starting point.[5] However, with the use of highly active, specialized ligands and pre-catalysts, it can be possible to achieve high yields with lower catalyst loadings, sometimes as low as 0.05 mol%.[1] Optimization is key, and it is advisable to start with a moderate loading (e.g., 2 mol%) and adjust based on the reaction performance.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.[1] - Consider using a more robust pre-catalyst system. |
| Steric Hindrance | - Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands to accelerate the reaction.[1][3] |
| Suboptimal Base | - Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective for sterically hindered couplings.[3] - Ensure the base is of high purity and anhydrous if required. |
| Inadequate Solvent | - Ensure the solvent is anhydrous and properly degassed. - Common solvents for Suzuki couplings include dioxane, toluene, and THF. A small amount of water can sometimes be beneficial with phosphate or carbonate bases.[3] |
| Boronic Acid Instability | - Convert the boronic acid to a more stable pinacol ester to mitigate protodeboronation.[2] |
Problem: Significant Side Product Formation
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Aryl Halide | Oxygen in the reaction mixture | - Thoroughly degas all solvents and the reaction setup with an inert gas. - Use a Pd(0) source or an efficient pre-catalyst. |
| Protodeboronation | Base-promoted decomposition of boronic acid | - Use a milder base (e.g., K₃PO₄, KF).[2] - Convert the boronic acid to a more stable ester derivative.[2] - Employ a more active catalyst to accelerate the cross-coupling.[2] |
Catalyst and Ligand Selection for Sterically Hindered Couplings
The choice of catalyst and ligand is paramount for the successful coupling of this compound. The following table summarizes catalyst systems reported to be effective for sterically hindered Suzuki-Miyaura reactions. While not all examples use this compound specifically, they provide a strong starting point for optimization.
| Catalyst System | Ligand | Base | Solvent | Catalyst Loading (mol%) | Typical Yield | Reference |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 2 | High | [6] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 2 | High | [6] |
| Pd-NHC Complex | Acenaphthoimidazolylidene | t-BuOK | Dioxane | 0.05 - 1 | >99% | [1] |
| Pd/BI-DIME | BI-DIME | K₃PO₄ | Toluene | 2-5 | Good to Excellent | [2][7] |
| Pd(PPh₃)₄ | (t-Bu)PCy₂ | K₃PO₄ | Dioxane | as low as 9.5 x 10⁻⁵ | up to 92% | [3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (1.1-1.5 equivalents relative to Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.
-
Add the palladium catalyst and ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2-Methoxy-3-methylphenylboronic Acid Coupling
Welcome to the technical support center for coupling reactions involving 2-methoxy-3-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experiments.
Troubleshooting Guide
This section addresses common issues observed during the coupling of this compound, a sterically hindered boronic acid.
Issue 1: Low to No Product Yield
-
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in very low or no yield. What are the primary factors to investigate?
-
Answer: Low yield in this specific coupling is often attributed to the steric hindrance from the ortho-methoxy and meta-methyl groups, which can impede key steps in the catalytic cycle.[1][2] A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this sterically hindered substrate.[2] It is crucial to use a catalyst system that can overcome this challenge.
-
Recommendation: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary for the reaction to proceed.[2]
-
-
Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy associated with the sterically hindered substrates.
-
Base Selection: The choice of base is critical for activating the boronic acid for the transmetalation step.
-
Solvent System: The solvent plays a role in the solubility of reagents and the stability of the catalytic species.
-
Issue 2: Significant Formation of Byproducts
-
Question: My reaction mixture shows the formation of significant byproducts, primarily the protodeboronated arene (2-methoxy-3-methylbenzene) and homocoupling of the boronic acid. How can I minimize these side reactions?
-
Answer: The formation of these byproducts is a common issue, especially with sterically hindered and electron-rich boronic acids at elevated temperatures.
-
Protodeboronation (Loss of the Boronic Acid Group): This occurs when the boronic acid is replaced by a hydrogen atom, often from water or other protic sources in the reaction mixture.[3] This side reaction is often dependent on temperature and the strength of the base used.[3][5]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: While some water is often necessary for the Suzuki coupling, using strictly anhydrous organic solvents and minimizing the amount of aqueous base can help.
-
Optimize Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation.[6]
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt, which are less prone to protodeboronation.[1]
-
-
-
Homocoupling (Dimerization of the Boronic Acid): This side reaction is often caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst.[1][3]
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If using a Pd(II) source, its reduction to Pd(0) might be inefficient, leading to side reactions.[1]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature range for the coupling of this compound?
-
A1: There is no single optimal temperature, as it depends on the specific coupling partners, catalyst system, and solvent. A good starting point is typically between 80-110 °C.[1][3] For this sterically hindered substrate, higher temperatures may be necessary to achieve a reasonable reaction rate. However, temperatures exceeding 120 °C may lead to catalyst decomposition and increased byproduct formation.[3][4] It is recommended to perform small-scale trials to determine the optimal temperature for your specific reaction.
-
-
Q2: How does temperature affect the stability of this compound in the reaction mixture?
-
A2: Like many arylboronic acids, this compound can undergo thermal degradation. The primary degradation pathway at elevated temperatures, especially in the presence of a base and water, is protodeboronation.[3][6] It is advisable to add the boronic acid to the reaction mixture just before heating to minimize its exposure to high temperatures in the presence of other reagents.[6]
-
-
Q3: What are the best practices for storing this compound to ensure its stability?
-
Q4: Can I use microwave irradiation to accelerate the coupling reaction?
-
A4: Yes, microwave-assisted heating can be an effective method to accelerate Suzuki-Miyaura coupling reactions, often leading to shorter reaction times and potentially higher yields.[8] The high temperatures achieved rapidly can help overcome the steric hindrance of this compound. However, careful optimization of the temperature and reaction time is crucial to avoid decomposition of the substrate or catalyst.[8]
-
Data Presentation
Table 1: Representative Effect of Temperature on Suzuki-Miyaura Coupling Yield
The following table summarizes the expected trend in product yield for a generic Suzuki-Miyaura coupling of this compound with an aryl bromide at different temperatures. Note that these are illustrative values and actual yields will vary depending on the specific substrates and conditions.
| Temperature (°C) | Expected Product Yield (%) | Observations |
| Room Temperature | < 5% | The reaction is generally too slow at room temperature due to steric hindrance.[9] |
| 60 °C | 20 - 40% | The reaction begins to proceed, but the rate is likely slow, requiring extended reaction times. |
| 80 °C | 60 - 80% | A good starting temperature for balancing reaction rate and stability.[10] |
| 100 °C | 70 - 90% | Often provides a good yield within a reasonable timeframe.[3][11] |
| 120 °C | 50 - 70% | Higher temperatures may increase the reaction rate but can also lead to catalyst decomposition and increased byproduct formation, potentially lowering the isolated yield.[3][4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane/Water, 10:1 mixture)
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium source, ligand, and base.
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. [2-(methoxycarbonyl)-3-methylphenyl]boronic acid | 1256355-42-6 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Inert atmosphere requirements for 2-Methoxy-3-methylphenylboronic acid reactions
Welcome to the technical support center for chemists and researchers utilizing 2-Methoxy-3-methylphenylboronic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the success of your chemical reactions, with a focus on the critical requirement for an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: Is a strictly inert atmosphere (e.g., Argon or Nitrogen) absolutely necessary when using this compound?
A1: Yes, for most applications, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, maintaining an inert atmosphere is crucial for achieving high yields and reproducibility. The primary reasons are to prevent the deactivation of the palladium catalyst and to minimize unwanted side reactions.[1] The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive and halting the catalytic cycle.[1] Furthermore, the presence of oxygen can promote the undesired homocoupling of the boronic acid, leading to the formation of biphenyl impurities and reducing the yield of the desired product.[2][3][4]
Q2: I've read about "oxygen-promoted" Suzuki reactions. Does this apply here?
A2: While it is true that certain modern, ligand-free Suzuki-Miyaura reaction systems have been developed that are promoted by oxygen, these are specific cases with tailored conditions.[2][5] For conventional Suzuki-Miyaura couplings that employ common palladium precatalysts (e.g., Pd(OAc)₂) and phosphine ligands, oxygen is detrimental. Unless you are intentionally following a published protocol for an oxygen-promoted reaction, you should always assume an inert atmosphere is required to prevent catalyst deactivation and side reactions.
Q3: How should this compound be stored?
A3: It should be stored under an inert atmosphere at room temperature in a tightly sealed container.[6] Boronic acids, in general, can be susceptible to decomposition on the benchtop under air through processes like protodeboronation or the formation of unreactive cyclic anhydrides (boroxines).[7] Proper storage is key to ensuring its reactivity and purity for your experiments.
Q4: What are the primary side reactions I should be aware of when working without an inert atmosphere?
A4: The two most significant side reactions are:
-
Homocoupling: The boronic acid couples with itself to form a symmetrical biaryl (e.g., 2,2'-dimethoxy-3,3'-dimethylbiphenyl). This is often mediated by Pd(II) species, which can form from the oxidation of the Pd(0) catalyst by air.[2][3]
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, typically from trace water in the solvent, leading to the formation of 2-methoxy-3-methylbenzene. This can be exacerbated by elevated temperatures and the choice of base.[7]
Data Presentation: Impact of Atmosphere on Suzuki-Miyaura Coupling
The following data, adapted from a study on a model Suzuki-Miyaura reaction, illustrates the critical importance of maintaining an inert atmosphere. The reaction shown is the coupling of 2-bromonaphthalene with phenylboronic acid, which serves as a reliable proxy for the behavior of substituted phenylboronic acids like this compound under similar conditions.
| Parameter | Under Inert Atmosphere (Argon) | Under Air |
| Reaction Conversion | Quantitative (>99%) | Stalled after 6 hours |
| Isolated Yield | 90.8% | Significantly Lower |
| Purity & Selectivity | High | Lower |
| Homocoupling Byproduct | 0.3% | Significantly Increased |
Data adapted from a study on a model Suzuki-Miyaura reaction, demonstrating the detrimental effects of oxygen on catalyst activity and reaction selectivity.[7]
As the table clearly shows, the presence of air poisons the catalyst, halts the reaction, and promotes the formation of undesirable byproducts.[7]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause: Inactive Palladium Catalyst. The Pd(0) species has been oxidized by atmospheric oxygen.
-
Solution: Ensure your reaction setup is rigorously free of air. Purge the reaction vessel, solvents, and reagents with an inert gas (Nitrogen or Argon) before starting the reaction. Use established techniques like freeze-pump-thaw cycles for solvents or sparging with inert gas for 15-30 minutes.[8]
-
-
Possible Cause: Poor Quality Boronic Acid. The boronic acid may have decomposed during storage.
-
Solution: Use fresh this compound from a reputable supplier, stored under inert gas. If in doubt, consider using more robust boronic esters, such as the pinacol or MIDA esters, which are more stable to air and moisture.[7]
-
-
Possible Cause: Sub-optimal Reaction Conditions.
-
Solution: Systematically screen other reaction parameters such as base, solvent, and temperature. Ensure the base is sufficiently strong and soluble to activate the boronic acid.
-
Problem 2: Significant Formation of Byproducts
-
Possible Cause: Homocoupling of the Boronic Acid. This is a strong indicator of oxygen in the system.
-
Solution: Improve the degassing and inerting of your reaction setup. Ensure a positive pressure of inert gas is maintained throughout the experiment. Using a direct Pd(0) source (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst can sometimes reduce homocoupling that occurs during the initial in-situ reduction step.[3]
-
-
Possible Cause: Protodeboronation.
-
Solution: Use anhydrous solvents. If an aqueous base is required, minimize the amount of water. In some cases, switching to a non-aqueous base/solvent system (e.g., KOt-Bu in THF) may be necessary.
-
Visualizations
Experimental Workflow for Air-Sensitive Suzuki-Miyaura Coupling
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Methoxy-3-methylphenylboronic Acid and Its Isomers
In the realm of synthetic organic chemistry and drug development, substituted phenylboronic acids are indispensable reagents, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam coupling reactions. The reactivity of these reagents is intricately governed by the electronic and steric nature of the substituents on the phenyl ring. This guide provides a comparative overview of the reactivity of 2-methoxy-3-methylphenylboronic acid and its positional isomers, supported by established chemical principles and representative experimental data.
The interplay of the electron-donating methoxy group and the weakly electron-donating methyl group, along with their positions relative to the boronic acid moiety, dictates the nucleophilicity and steric hindrance of the organoboron reagent. These factors critically influence the rate-determining transmetalation step in cross-coupling reactions.
Influence of Substituent Position on Reactivity
Electronic Effects: The methoxy group is a strong electron-donating group through resonance, which generally increases the electron density on the phenyl ring and enhances the nucleophilicity of the boronic acid, thereby accelerating the transmetalation step in Suzuki-Miyaura coupling. The methyl group is a weak electron-donating group through induction. The combined electron-donating effect is expected to enhance reactivity compared to unsubstituted phenylboronic acid.
Steric Effects: Substituents at the ortho position to the boronic acid group can sterically hinder the approach of the palladium complex, potentially slowing down the reaction rate. This steric hindrance can be particularly significant with a methoxy group at the 2-position. However, an ortho-methoxy group can also participate in a chelating effect with the palladium center, which can influence the reaction's selectivity and, in some cases, enhance the reaction rate.[1][2]
Comparative Reactivity in Suzuki-Miyaura Coupling
Below is a summary of representative Suzuki-Miyaura coupling reactions involving some of the isomers. It is crucial to note that the reaction conditions vary, and therefore, the yields are not directly comparable but serve as an illustration of their application.
| Boronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Coupling |
| This compound | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 92 | Synthesis of 2-Methoxy-3-methyl-4'-nitrobiphenyl (Hypothetical example based on similar couplings) |
| 3-Methoxy-2-methylphenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 88 | Synthesis of 3-Methoxy-2-methyl-4'-methoxybiphenyl (Hypothetical example based on similar couplings) |
| 4-Methoxy-2-methylphenylboronic acid | 1-Iodonaphthalene | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | 95 | Synthesis of 1-(4-Methoxy-2-methylphenyl)naphthalene (Hypothetical example based on similar couplings) |
| 2-Methoxy-5-methylphenylboronic acid | 5-Bromo-2-methoxyphenol | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 85 | Synthesis of 2,2'-Dimethoxy-5,5'-dimethylbiphenyl-x-ol (Adapted from a synthesis of a related biphenyl phenol, see supporting information for the synthesis of 2-Methoxy-5-(4-methylphenyl)phenol for general conditions)[4] |
| 4-Methylphenylboronic acid (for comparison) | 1-chloro-4-methoxybenzene | Pd-PEPPSI-CMP | K₂CO₃ | MeOH | 80 | 12 | 97 | Synthesis of 4-methoxy-4'-methylbiphenyl[5] |
Disclaimer: The data presented for the isomers are hypothetical examples based on typical conditions for Suzuki-Miyaura couplings and are intended for illustrative purposes. The yield for 4-Methylphenylboronic acid is from a documented experiment.
Reactivity in Chan-Lam Coupling
The Chan-Lam coupling, which forms carbon-heteroatom bonds, is also influenced by the electronic and steric properties of the arylboronic acid.[6][7] Electron-donating groups on the boronic acid generally favor the reaction. However, severe steric hindrance from ortho substituents can diminish the reaction yield. For instance, a study noted a lower yield for 2-methylphenylboronic acid in an electrochemical Chan-Lam coupling due to the steric effect of the methyl group.[8]
A similar trend would be expected for the methoxy-methylphenylboronic acid isomers, where ortho substitution might lead to lower yields compared to meta or para substituted isomers, unless a chelating effect comes into play.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/H₂O mixture, 4:1:1, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
General Procedure for Chan-Lam Cross-Coupling
The following is a representative protocol for a Chan-Lam N-arylation reaction.
Materials:
-
Amine or other N-nucleophile (1.0 mmol)
-
Substituted phenylboronic acid (1.5 mmol)
-
Copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Base (e.g., Pyridine, 2.0 mmol)
-
Solvent (e.g., Dichloromethane (CH₂Cl₂), 10 mL)
Procedure:
-
To a round-bottom flask open to the air, add the amine, the substituted phenylboronic acid, the copper catalyst, and the base.
-
Add the solvent and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction may take several hours to days to reach completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the N-aryl product.
Visualizing Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling.
Caption: Factors influencing the reactivity of substituted phenylboronic acids.
References
- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Methoxyphenylboronic Acid Isomers in Suzuki Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for efficient and successful synthesis. This guide provides a detailed comparative study of 2-methoxy, 3-methoxy, and 4-methoxyphenylboronic acid isomers in the widely utilized Suzuki-Miyaura cross-coupling reaction. The performance of each isomer is evaluated based on experimental data, highlighting the influence of the methoxy group's position on reactivity and yield.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials.[1][2][3] The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in the reaction's outcome.[4][5][6] The methoxy group, being an electron-donating group, generally enhances the nucleophilicity of the aryl group, which can influence the rate-determining transmetalation step of the catalytic cycle.[4][7] However, its position on the phenyl ring introduces distinct electronic and steric effects that lead to notable differences in reactivity among the isomers.
Comparative Performance in Suzuki Coupling
The reactivity of the methoxyphenylboronic acid isomers in Suzuki coupling is influenced by a combination of electronic and steric factors. The 4-methoxy isomer, with its electron-donating group in the para position, generally exhibits the highest reactivity, leading to excellent yields.[7] The 3-methoxy isomer shows comparable, though sometimes slightly lower, yields. The 2-methoxy isomer, however, can be influenced by steric hindrance from the ortho-methoxy group, which can impede the approach of the boronic acid to the palladium center.[4] Additionally, the potential for chelation between the ortho-methoxy group and the metal center can influence the reaction's selectivity.[8][9][10]
The following tables summarize the performance of the three isomers in Suzuki coupling reactions with different aryl halides under specific experimental conditions.
| Isomer | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Methoxyphenylboronic acid | Iodobenzene | Pd/BC | K₂CO₃ | H₂O | 99 | [11] |
| 3-Methoxyphenylboronic acid | Iodobenzene | Pd/BC | K₂CO₃ | H₂O | 98 | [11] |
| 4-Methoxyphenylboronic acid | Iodobenzene | Pd/BC | K₂CO₃ | H₂O | 98 | [11] |
Table 1. Comparative yields in the Suzuki coupling of methoxyphenylboronic acid isomers with iodobenzene.
| Isomer | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Methoxyphenylboronic acid | Chlorobenzene | Pd/BC | K₂CO₃ | H₂O | 94 | [11] |
| 3-Methoxyphenylboronic acid | Chlorobenzene | Pd/BC | K₂CO₃ | H₂O | 91 | [11] |
| 4-Methoxyphenylboronic acid | Chlorobenzene | Pd/BC | K₂CO₃ | H₂O | Not Reported |
Table 2. Comparative yields in the Suzuki coupling of methoxyphenylboronic acid isomers with chlorobenzene.
Experimental Protocols
A general protocol for the Suzuki coupling reaction of methoxyphenylboronic acid isomers is provided below. Specific modifications may be required based on the substrate and desired outcome.
General Procedure for Suzuki Coupling: [11]
-
To a 50 mL round bottom flask, add the aryl halide (1.2 equiv), methoxyphenylboronic acid isomer (1.0 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Add the solvent (e.g., H₂O, 15 mL).
-
Stir the solution at 85°C in a preheated oil bath.
-
Add the palladium catalyst (e.g., Pd/BC, 0.05 mol%).
-
Cap the flask with a glass septum and allow the reaction to proceed for the specified time (e.g., 3.5 hours), monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the catalyst.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Mechanistic Overview and Isomer-Specific Effects
The Suzuki coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
The position of the methoxy group influences the electronic properties of the boronic acid and can have steric implications:
-
4-Methoxyphenylboronic acid: The methoxy group is in the para position, exerting a strong electron-donating effect through resonance. This increases the nucleophilicity of the ipso-carbon, facilitating the transmetalation step and generally leading to high reaction rates and yields.[7]
-
3-Methoxyphenylboronic acid: The methoxy group is in the meta position, where its electron-donating effect is primarily inductive. This effect is less pronounced than the resonance effect from the para position, but still enhances reactivity compared to unsubstituted phenylboronic acid.
-
2-Methoxyphenylboronic acid: The ortho-methoxy group can present steric hindrance, potentially slowing down the reaction.[4] However, it can also participate in chelation with the palladium center, which may influence the reaction's regioselectivity and in some cases, enhance reactivity.[8][9]
Figure 2. Factors influencing the reactivity of methoxyphenylboronic acid isomers.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 11. rsc.org [rsc.org]
A Comparative Guide to the Reactivity of 2-Methoxy-3-methylphenylboronic Acid and 4-Methoxy-3-methylphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of two isomeric substituted phenylboronic acids: 2-Methoxy-3-methylphenylboronic acid and 4-Methoxy-3-methylphenylboronic acid. The focus of this comparison is their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This document aims to assist researchers in selecting the appropriate reagent and understanding the underlying chemical principles that govern their reactivity.
While 4-Methoxy-3-methylphenylboronic acid is a commercially available and frequently utilized building block in synthetic chemistry,[3] comprehensive reactivity data for this compound is less prevalent in the available scientific literature. Consequently, this guide combines documented experimental insights for the 4-methoxy isomer with a theoretical analysis of the 2-methoxy isomer's expected reactivity based on established principles of steric and electronic effects in Suzuki-Miyaura coupling.
Theoretical Comparison of Reactivity
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by two key factors: electronic effects and steric hindrance. These factors impact the crucial transmetalation step of the reaction mechanism.[4]
Electronic Effects:
The methoxy group (-OCH₃) exhibits a dual electronic nature. It is electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect) due to the high electronegativity of the oxygen atom. In the context of the phenyl ring, the resonance effect generally dominates, leading to an overall electron-donating character. This increased electron density on the aromatic ring can facilitate the transmetalation step.
-
4-Methoxy-3-methylphenylboronic acid: The methoxy group is in the para position relative to the boronic acid group. This positioning allows for a strong electron-donating resonance effect, which increases the nucleophilicity of the ipso-carbon attached to the boron atom, thereby promoting the transmetalation step.
-
This compound: The methoxy group is in the ortho position. While it can still exert an electron-donating resonance effect, the inductive electron-withdrawing effect is more pronounced at the ortho position. More significantly, the presence of a substituent at the ortho position introduces considerable steric hindrance.
Steric Effects:
Steric hindrance plays a critical role in the reactivity of boronic acids, particularly those with ortho substituents.[5] The bulky substituents near the boronic acid group can impede the approach of the palladium complex, thereby slowing down or even inhibiting the transmetalation process.
-
4-Methoxy-3-methylphenylboronic acid: The substituents are located away from the boronic acid group, resulting in minimal steric hindrance around the reactive center.
-
This compound: The presence of the methoxy group at the ortho position and a methyl group at the meta position creates significant steric congestion around the boronic acid functionality. This steric hindrance is expected to be the dominant factor governing its reactivity, likely leading to slower reaction rates and lower yields compared to its 4-methoxy isomer.
Based on these principles, a general reactivity trend can be predicted: 4-Methoxy-3-methylphenylboronic acid is expected to be significantly more reactive than this compound in Suzuki-Miyaura coupling reactions.
Quantitative Data and Experimental Observations
Table 1: Representative Suzuki-Miyaura Coupling Reactions with 4-Methoxy-3-methylphenylboronic Acid
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Pd(II) Complex | KOH | Water | 100 | 1 | 94 | [6] |
| Phenyl benzoate | Palladium Precatalyst | K₃PO₄ | THF/H₂O | RT | 1 | ~90 | [7] |
| 5-Iodovanillin | Pd(OAc)₂ | Amberlite IRA-400(OH) | H₂O/Ethanol | 60 | 2 | Not specified | [8] |
Note: The data in this table is compiled from different sources and serves as a representative illustration of the reactivity of 4-Methoxy-3-methylphenylboronic acid.
For this compound, specific examples of its use in Suzuki-Miyaura reactions with corresponding yield data are scarce. Its reactivity is likely to be significantly lower, requiring more forcing reaction conditions, specialized catalysts, and potentially resulting in lower yields due to the aforementioned steric hindrance.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling with 4-Methoxy-3-methylphenylboronic Acid
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions.[8][9]
Materials:
-
Aryl halide (1.0 equiv)
-
4-Methoxy-3-methylphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, 4-Methoxy-3-methylphenylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent to the reaction mixture.
-
Add the palladium catalyst to the mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hypothetical Protocol for Suzuki-Miyaura Coupling with this compound
Due to the anticipated lower reactivity of this isomer, more robust catalytic systems and potentially higher temperatures may be required. This hypothetical protocol is based on strategies employed for sterically hindered substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-3 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, 4-6 mol%)
-
Stronger base (e.g., Cs₂CO₃, K₃PO₄, 2.5 equiv)
-
Anhydrous, polar aprotic solvent (e.g., Dioxane, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl halide, this compound, base, palladium precatalyst, and ligand to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to a higher temperature (e.g., 100-130 °C).
-
Monitor the reaction progress over an extended period (e.g., 12-24 hours).
-
Follow a similar workup and purification procedure as described for the 4-methoxy isomer.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.
Reactivity Comparison Workflow
Caption: A diagram illustrating the influence of substituent positions on the expected reactivity of the two isomers.
Conclusion
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Biaryls Synthesized from 2-Methoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-Methoxy-3-methylphenylboronic acid in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction against common alternative organoboron reagents. The selection of the appropriate boron reagent is critical for achieving optimal yields, purity, and functional group tolerance in the synthesis of complex biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials. This document presents a data-driven comparison, detailed experimental protocols, and a decision-making framework to assist researchers in selecting the most suitable reagent for their synthetic needs.
Performance Comparison of Organoboron Reagents in Biaryl Synthesis
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of the organoboron reagent significantly impacts the reaction's efficiency and substrate scope. While this compound is a valuable reagent for introducing a sterically hindered and electronically distinct aryl moiety, its performance can be compared with more stable and, in some cases, more reactive alternatives such as potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.
Table 1: Performance Comparison in the Synthesis of a Model Biaryl Compound
To provide a clear and objective comparison, the following table summarizes the expected performance of this compound and its alternatives in the synthesis of a model biaryl, 2-Methoxy-3-methyl-4'-nitrobiphenyl, from 1-bromo-4-nitrobenzene. The data is compiled from literature precedents for structurally similar boronic acids and their derivatives.
| Reagent/Method | Coupling Partner | Typical Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |
| This compound (Suzuki-Miyaura) | 1-bromo-4-nitrobenzene | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80°C | 85-95 | Readily available; good reactivity. | Potential for protodeboronation; can be unstable to storage. |
| Potassium (2-Methoxy-3-methylphenyl)trifluoroborate (Suzuki-Miyaura) | 1-bromo-4-nitrobenzene | Pd(OAc)₂, RuPhos, K₂CO₃, Toluene/H₂O, 85°C | 90-98 | High stability (air and moisture); easy to handle; less prone to protodeboronation.[1][2] | Requires an additional synthetic step from the boronic acid. |
| (2-Methoxy-3-methylphenyl) MIDA boronate (Suzuki-Miyaura) | 1-bromo-4-nitrobenzene | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane, 100°C | 88-96 | Exceptionally stable; allows for iterative cross-coupling; amenable to purification via chromatography.[3][4][5] | Requires preparation from the boronic acid; deprotection step needed to release the active boronic acid. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction using this compound and its alternatives.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 5 mL)
Procedure:
-
To an oven-dried round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80°C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis and Coupling of Potassium (2-Methoxy-3-methylphenyl)trifluoroborate
Synthesis of the Trifluoroborate Salt:
-
Dissolve this compound (1.0 mmol) in a mixture of THF and water.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 mmol).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a cold solvent (e.g., acetone) and dry to yield the potassium trifluoroborate salt.
Coupling Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), potassium (2-Methoxy-3-methylphenyl)trifluoroborate (1.1 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., RuPhos, 4 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed toluene and water.
-
Heat the mixture to 85°C and stir for 12-24 hours.
-
Follow the workup and purification procedure described in Protocol 1.
Protocol 3: Synthesis and Coupling of (2-Methoxy-3-methylphenyl) MIDA boronate
Synthesis of the MIDA Boronate:
-
Combine this compound (1.0 mmol) and N-methyliminodiacetic acid (1.0 mmol) in DMSO.
-
Heat the mixture under Dean-Stark conditions to remove water.
-
After completion, the MIDA boronate can be purified by chromatography or crystallization.
Coupling Procedure:
-
To a reaction flask, add the (2-Methoxy-3-methylphenyl) MIDA boronate (1.0 mmol), aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 3.0 mmol).
-
Add anhydrous dioxane as the solvent.
-
Degas the mixture and heat to 100°C for 12-24 hours.
-
For the subsequent coupling, the MIDA protecting group can be removed in situ or in a separate step by treatment with a mild aqueous base (e.g., NaHCO₃) to generate the boronic acid for the next reaction.
-
Follow the workup and purification procedure described in Protocol 1.
Visualizations
Signaling Pathways and Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction, a general experimental workflow, and the logical relationship between the different organoboron reagents.
Conclusion
The choice of an organoboron reagent for biaryl synthesis is a critical decision that influences the efficiency, robustness, and scope of the synthetic route. While this compound is a competent reagent for the Suzuki-Miyaura coupling, its stability can be a concern. For applications requiring high stability, ease of handling, and potential for iterative synthesis, potassium (2-Methoxy-3-methylphenyl)trifluoroborate and (2-Methoxy-3-methylphenyl) MIDA boronate present excellent alternatives. Researchers should consider the specific requirements of their target molecule, including functional group compatibility and the scale of the synthesis, to select the most appropriate organoboron reagent. This guide provides the necessary data and protocols to make an informed decision and to successfully validate the synthesis of biaryls using these valuable reagents.
References
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meta -Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00230E [pubs.rsc.org]
- 4. Regioselective routes to orthogonally-substituted aromatic MIDA boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01141A [pubs.rsc.org]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
A Comparative Analysis of 2-Methoxy-3-methylphenylboronic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of boronic acids is a critical step in the synthesis of complex organic molecules. This guide provides a comprehensive benchmark of 2-Methoxy-3-methylphenylboronic acid against other commercially available boronic acids, offering insights into its performance in key cross-coupling reactions. The following analysis is supported by physicochemical data and established reactivity principles in organic synthesis.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a boronic acid, such as its molecular weight, melting point, and solubility, are crucial factors in experimental design and execution. Below is a comparison of this compound with other structurally related and commonly used boronic acids.
| Property | This compound | 2-Methoxyphenylboronic acid[1][2] | 3-Methylphenylboronic acid |
| CAS Number | 909187-39-9 | 5720-06-9[1][2] | 17933-03-8 |
| Molecular Formula | C₈H₁₁BO₃ | C₇H₉BO₃[1][2] | C₇H₉BO₂ |
| Molecular Weight | 165.98 g/mol | 151.96 g/mol [1][2] | 135.96 g/mol |
| Appearance | White to off-white solid | White to light yellow crystal powder[1] | White to light yellow crystalline powder |
| Melting Point | Not available | 105-110 °C[1] | 160-162 °C |
| Solubility | Soluble in polar organic solvents | Insoluble in water; slightly soluble in chloroform and ethyl acetate[1] | Slightly soluble in water; soluble in methanol |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The performance of a boronic acid in this reaction is highly dependent on both electronic and steric factors.
The presence of an ortho-methoxy group, as seen in this compound and 2-Methoxyphenylboronic acid, can influence the reaction in two opposing ways. The methoxy group is electron-donating, which can increase the nucleophilicity of the aryl group and facilitate the transmetalation step. However, its position at the ortho position introduces significant steric hindrance, which can impede the approach of the boronic acid to the palladium catalyst, potentially lowering the reaction yield. The additional methyl group at the meta position in this compound further contributes to the steric bulk.
While direct comparative studies under identical conditions are limited, the general trend observed in the literature suggests that ortho-substituted phenylboronic acids often exhibit lower yields compared to their meta- and para-substituted counterparts due to steric hindrance[3]. For instance, in the Suzuki-Miyaura coupling of nitrophenylboronic acid isomers with 4-bromoanisole, the ortho-isomer gives a significantly lower yield than the meta and para isomers[3].
Below is an illustrative comparison of expected yields based on general principles of steric and electronic effects in Suzuki-Miyaura reactions.
| Boronic Acid | Substituents | Expected Relative Yield | Rationale |
| Phenylboronic acid | Unsubstituted | High | Baseline, minimal steric hindrance. |
| 3-Methylphenylboronic acid | meta-Methyl | High | The electron-donating methyl group can increase reactivity, and the meta position offers minimal steric hindrance. |
| 2-Methoxyphenylboronic acid | ortho-Methoxy | Moderate to Low | The electron-donating methoxy group can enhance reactivity, but the ortho position introduces significant steric hindrance.[3] |
| This compound | ortho-Methoxy, meta-Methyl | Moderate to Low | Increased steric hindrance from both the ortho-methoxy and meta-methyl groups is expected to decrease the reaction yield compared to less substituted analogs. |
Experimental Protocols
A general protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1, 5 mL).
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid researchers, the following diagrams illustrate the key processes involved in Suzuki-Miyaura cross-coupling and a typical experimental workflow.
Logical Framework for Reactivity Assessment
The interplay of electronic and steric effects is a key determinant of a boronic acid's performance in cross-coupling reactions. The following diagram illustrates this logical relationship for substituted phenylboronic acids.
Conclusion
This compound is a valuable reagent for the introduction of a specific substituted aryl moiety. However, its utility in Suzuki-Miyaura and other cross-coupling reactions is likely tempered by the steric hindrance imposed by its ortho-methoxy and meta-methyl groups. For applications where high yields are critical and alternative substitution patterns are acceptable, researchers may consider less sterically hindered boronic acids. Nevertheless, for the synthesis of target molecules where this particular substitution pattern is required, optimization of reaction conditions can lead to successful coupling. This guide provides a foundational understanding to aid in the rational selection of boronic acids and the design of synthetic routes.
References
The Ortho-Methoxy Enigma: Unraveling its Influence on Boronic Acid Reactivity
For researchers, scientists, and drug development professionals, the strategic selection of substituted phenylboronic acids is a critical juncture in synthetic route design. The seemingly subtle placement of a methoxy group at the ortho position introduces a fascinating interplay of steric and electronic effects that can significantly alter the reactivity of the boronic acid moiety. This guide provides a comprehensive comparison of ortho-methoxyphenylboronic acid with its meta and para isomers, as well as the unsubstituted phenylboronic acid, in key synthetic transformations. By presenting experimental data, detailed protocols, and mechanistic insights, we aim to furnish researchers with the knowledge to harness the unique characteristics of the ortho-methoxy group.
The influence of the ortho-methoxy group on the reactivity of phenylboronic acid is a subject of considerable interest in organic synthesis. This substituent can exert both steric hindrance and electronic effects, leading to distinct outcomes in widely-used reactions such as the Suzuki-Miyaura and Chan-Lam couplings. Furthermore, its presence can impact the propensity of the boronic acid to undergo self-condensation to form boroxines. Understanding these nuances is paramount for reaction optimization and the rational design of synthetic pathways.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, is profoundly affected by the substitution pattern on the phenylboronic acid. While electron-donating groups are generally expected to enhance the nucleophilicity of the aryl group and facilitate the transmetalation step, the steric bulk of an ortho-substituent can counteract this effect.
Table 1: Illustrative Comparison of Methoxy-Substituted Phenylboronic Acids in a Generic Suzuki-Miyaura Coupling
| Boronic Acid Isomer | Substituent Effect | Plausible Yield (%) | Plausible Reaction Time (h) | Key Influencing Factors |
| Phenylboronic Acid | Unsubstituted (Reference) | 88 | 12 | Baseline reactivity. |
| para-Methoxyphenylboronic Acid | Strong Electron-Donating | 95 | 8 | Enhanced nucleophilicity of the aryl group accelerates transmetalation. |
| meta-Methoxyphenylboronic Acid | Moderate Electron-Donating | 91 | 10 | Moderate electronic enhancement with minimal steric hindrance. |
| ortho-Methoxyphenylboronic Acid | Electron-Donating, Steric Hindrance, Potential Chelation | 75 | 24 | Significant steric hindrance impeding approach to the palladium center. Potential for palladium-oxygen chelation may influence the reaction pathway.[1][2][3][4] |
Note: The data in this table is illustrative and compiled from general principles and various literature sources. Actual results may vary depending on the specific substrates and reaction conditions.
The general trend for reactivity in Suzuki-Miyaura coupling is para > meta > ortho.[5] The ortho-methoxy group, despite its electron-donating nature, significantly retards the reaction rate due to steric hindrance, which impedes the approach of the boronic acid to the palladium catalyst. However, a unique feature of the ortho-methoxy group is its potential to act as a coordinating ligand to the palladium center. This chelation effect could stabilize the transition state, although in many cases, the steric impediment remains the dominant factor.[1][2][3][4]
Comparative Performance in Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds. The reaction is catalyzed by copper and is generally more tolerant of steric hindrance than palladium-catalyzed couplings. However, the electronic nature of the boronic acid still plays a crucial role.
Table 2: Plausible Comparison of Methoxy-Substituted Phenylboronic Acids in a Generic Chan-Lam N-Arylation
| Boronic Acid Isomer | Substituent Effect | Plausible Yield (%) | Plausible Reaction Time (h) | Key Influencing Factors |
| Phenylboronic Acid | Unsubstituted (Reference) | 85 | 24 | Baseline reactivity. |
| para-Methoxyphenylboronic Acid | Strong Electron-Donating | 92 | 18 | Enhanced electron density on the aryl ring facilitates the transmetalation to copper. |
| meta-Methoxyphenylboronic Acid | Moderate Electron-Donating | 88 | 22 | Moderate electronic enhancement. |
| ortho-Methoxyphenylboronic Acid | Electron-Donating, Potential Chelation | 80 | 36 | Steric effects are less pronounced than in Suzuki-Miyaura coupling. The potential for copper-oxygen chelation could play a role in the reaction mechanism. |
Note: This data is illustrative and based on established principles. Direct comparative studies under identical conditions are not extensively reported.
In Chan-Lam couplings, the electron-donating effect of the methoxy group generally leads to higher yields. While the ortho-isomer may still exhibit slightly lower reactivity compared to the para-isomer due to steric factors, the difference is often less pronounced than in Suzuki-Miyaura reactions.[6][7] The ability of the ortho-methoxy group to coordinate to the copper catalyst is a potential factor influencing its reactivity profile.
Influence on Boronic Acid Self-Condensation (Boroxine Formation)
Boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines. This dehydration is a reversible process influenced by factors such as temperature, concentration, and the presence of water. The substitution pattern on the phenyl ring can affect the position of this equilibrium.
Physicochemical Properties: The Role of pKa
The acidity of a boronic acid, quantified by its pKa, is a key parameter influencing its reactivity. Boronic acids are Lewis acids, and their reactivity in many cross-coupling reactions is dependent on the formation of a boronate species.
Table 3: pKa Values of Methoxy-Substituted Phenylboronic Acids
| Boronic Acid Isomer | pKa | Influence on Reactivity |
| Phenylboronic Acid | ~8.8 | Reference acidity. |
| para-Methoxyphenylboronic Acid | ~9.1 | The electron-donating methoxy group increases the pKa, making it a weaker acid. |
| meta-Methoxyphenylboronic Acid | ~8.9 | The inductive effect of the methoxy group has a smaller impact on pKa. |
| ortho-Methoxyphenylboronic Acid | ~8.55 | The ortho-methoxy group, through a combination of electronic and intramolecular hydrogen bonding effects, can lead to a slightly lower pKa compared to the para-isomer. |
An electron-donating group like methoxy is generally expected to increase the pKa of the boronic acid.[8] A higher pKa indicates a less acidic boronic acid, which can translate to a lower concentration of the reactive boronate species at a given pH, potentially slowing down reactions where boronate formation is rate-limiting.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid derivative (ortho-, meta-, or para-methoxyphenylboronic acid) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure: [9]
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, the respective phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Chan-Lam N-Arylation
Materials:
-
Amine (1.0 mmol)
-
Phenylboronic acid derivative (ortho-, meta-, or para-methoxyphenylboronic acid) (1.5 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the amine, the respective phenylboronic acid, and copper(II) acetate in dichloromethane.
-
Add pyridine to the mixture.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Synthetic Chemist's Dilemma: A Comparative Guide to Boronic Acids and Boronic Esters
For researchers, scientists, and professionals in drug development, the selection of the appropriate organoboron reagent is a critical decision that can profoundly influence the outcome of a synthetic sequence. This guide provides an objective comparison of two of the most common classes of these reagents: boronic acids and their corresponding boronic esters. By examining their intrinsic properties, reactivity in key transformations, and practical handling considerations, this document aims to equip the reader with the knowledge to make informed decisions in their synthetic endeavors. The information presented is supported by experimental data to provide a clear, evidence-based comparison.
At a Glance: The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and boronic esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[1] However, this comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways, including oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1]
Conversely, boronic esters, with pinacol esters being a prominent example, offer significantly enhanced stability.[1][3] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This robustness makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity is paramount.[1] The compromise for this stability is typically a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions common in many cross-coupling reactions, though direct transmetalation from the ester is also possible.[1][4][5]
Quantitative Performance Comparison
To illustrate the practical implications of these differences, the following table summarizes representative quantitative data for the performance of boronic acids and their pinacol boronate esters in the widely used Suzuki-Miyaura cross-coupling reaction.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Key Considerations |
| Reaction Time | Shorter | Longer | Boronic acids' higher reactivity generally leads to faster conversions.[1][2] |
| Yield | Variable, can be high | Generally high and reproducible | Ester stability can lead to cleaner reactions and more consistent yields, especially on scale.[1][6] |
| Stability (Shelf-life) | Lower; prone to decomposition | Higher; often stable for extended periods | Boronic acids can dehydrate to form boroxines, impacting stoichiometry.[6] Esters are less prone to such issues.[1] |
| Purification | Can be challenging via chromatography | Generally easier to purify by chromatography | Boronic acids may streak on silica gel, whereas esters are often more amenable to standard purification techniques.[6][7] |
| Handling | Can be difficult due to instability | Easier; often free-flowing crystalline solids | The physical properties of esters often make them more convenient for weighing and dispensing.[1] |
| Rate of Transmetalation | Generally faster | Can be slower, but highly dependent on the ester | Kinetic studies have shown that certain boronic esters can exhibit significantly enhanced rates of transmetalation compared to the corresponding boronic acid.[4][5] For example, a glycol boronic ester was found to transfer its aryl group approximately 23 times faster than the arylboronic acid.[4] |
Experimental Protocols
Reproducibility in synthesis is contingent on detailed and accurate experimental procedures. Below are representative protocols for a Suzuki-Miyaura coupling reaction using both a boronic acid and a boronic ester.
General Procedure for Suzuki-Miyaura Coupling with an Arylboronic Acid
A reaction vessel is charged with the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A suitable solvent system (e.g., a mixture of toluene and water) is added, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography on silica gel or recrystallization.
General Procedure for Suzuki-Miyaura Coupling with an Arylboronic Acid Pinacol Ester
The setup and general procedure are analogous to those for the boronic acid. A reaction vessel is charged with the aryl halide (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv). The vessel is sealed, evacuated, and backfilled with an inert gas. A suitable solvent (e.g., dioxane or THF) is added, and the mixture is heated to the desired temperature (e.g., 90-110 °C). Reaction monitoring and workup procedures are similar to those described for the boronic acid protocol. Purification of the final product is typically achieved through column chromatography or recrystallization.
Decision-Making Workflow
The choice between a boronic acid and a boronic ester is often dictated by the specific demands of the synthetic problem at hand. The following diagram illustrates a logical workflow to guide this selection process.
Caption: Decision workflow for selecting between a boronic acid and a boronic ester.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Methoxy-3-methylphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper handling and disposal of specialized chemical reagents like 2-Methoxy-3-methylphenylboronic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, grounded in established safety protocols and hazard classifications.
Hazard Identification and Safety Summary
This compound is classified as an irritant. Understanding its specific hazards is the first step in safe handling and creating a sound disposal plan. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound.[1]
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is in use:
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory.[2][3]
-
Hand Protection: Wear protective gloves, such as nitrile rubber.[2][3]
-
Respiratory Protection: If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4]
-
Skin and Body Protection: A lab coat and other protective clothing are required to prevent skin contact.[2][3]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[4][5] Adherence to local, state, and federal regulations is crucial.[4] The following procedure outlines the general steps for preparing this chemical for disposal.
Experimental Protocol for Waste Collection and Labeling:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be kept sealed except when adding waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the hazard pictograms for "Irritant".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]
-
Disposal Request: Once the container is full, or as per your laboratory's protocol, arrange for pickup by your institution's EHS or a licensed chemical waste disposal company.
For Spills and Contaminated Materials:
In the event of a spill, avoid generating dust.[4] Sweep the solid material into a suitable container for disposal.[4] All materials used for cleanup, such as absorbent pads or wipes, must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols in your area.
References
Personal protective equipment for handling 2-Methoxy-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Methoxy-3-methylphenylboronic acid (CAS No. 909187-39-9). Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing risk. This document outlines personal protective equipment (PPE) requirements, step-by-step operational and disposal plans, and emergency first aid measures.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are acute toxicity and irritation.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Pictogram: GHS07 (Exclamation Mark)
Personal Protective Equipment (PPE)
To ensure safety and minimize exposure when handling this compound, the following personal protective equipment is mandatory.[1][2][3][4][5][6][7]
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3][4][6] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Disposable nitrile or butyl rubber gloves.[3][4][6] | Prevents skin contact and irritation. Gloves should be inspected before use and removed immediately if contaminated.[1][2] |
| Body Protection | A lab coat and closed-toe shoes.[5] | Protects against incidental skin exposure to chemicals. For larger quantities, a chemical-resistant apron is recommended.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2] A NIOSH/MSHA-approved respirator is necessary if dust is generated or if irritation is experienced.[1][4] | Prevents inhalation of dust or vapors that may cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is essential for the safe handling of this compound.
Preparation
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Gather all necessary materials and equipment before handling the chemical.
-
The work area should be clean and free of clutter.[1]
Handling
-
Wear the appropriate PPE as detailed in the table above.[4]
-
Avoid the formation of dust and aerosols.[8]
-
Use appropriate tools, such as a spatula, for transferring the solid chemical.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
Post-Handling
-
Clean the work area to remove any residual chemical.[1]
-
Remove and properly dispose of contaminated PPE.
-
Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]
Caption: Workflow for handling this compound.
Emergency and First Aid Procedures
In case of exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[3][4][11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4][11] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][11][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][13] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Chemical Waste: Collect all waste of this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, should be considered hazardous waste and collected in a separate, clearly labeled container.[2]
Storage
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are kept closed to prevent the release of dust or vapors.
Disposal
-
All chemical waste must be disposed of through a licensed professional waste disposal service.[14]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7][9]
-
Do not dispose of this chemical down the drain or in the regular trash.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. leelinework.com [leelinework.com]
- 7. benchchem.com [benchchem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. fishersci.com [fishersci.com]
- 14. angenechemical.com [angenechemical.com]
- 15. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
